molecular formula C5H10Cl2O2 B022437 1,3-Dichloro-2-(methoxymethoxy)propane CAS No. 70905-45-2

1,3-Dichloro-2-(methoxymethoxy)propane

Cat. No.: B022437
CAS No.: 70905-45-2
M. Wt: 173.03 g/mol
InChI Key: GEGJQMIXBNYSQG-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(methoxymethoxy)propane, also known as 1,3-Dichloro-2-(methoxymethoxy)propane, is a useful research compound. Its molecular formula is C5H10Cl2O2 and its molecular weight is 173.03 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dichloro-2-(methoxymethoxy)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dichloro-2-(methoxymethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-2-(methoxymethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-(methoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJQMIXBNYSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415842
Record name 1,3-dichloro-2-(methoxymethoxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70905-45-2
Record name 1,3-dichloro-2-(methoxymethoxy)propane
Source EPA DSSTox
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Record name 1,3-dichloro-2-(methoxymethoxy)propane
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Foundational & Exploratory

Structural Elucidation and Characterization of 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 70905-45-2 Molecular Formula: C


H

Cl

O

Molecular Weight: 173.04 g/mol [1]

Executive Summary

This technical guide details the structural elucidation, synthesis, and handling of 1,3-dichloro-2-(methoxymethoxy)propane , a methoxymethyl (MOM) ether derivative of 1,3-dichloro-2-propanol (DCP).[1] This compound serves as a critical protected intermediate in the synthesis of complex epichlorohydrin derivatives and lipid analogs.[1]

The guide focuses on distinguishing this symmetric molecule from its regioisomers using high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It establishes a self-validating analytical workflow for researchers in medicinal chemistry and process development.[1]

Part 1: Synthetic Origin & Chemical Logic[1]

To understand the structure, one must understand the genesis.[1] The molecule is synthesized via the protection of the secondary alcohol of 1,3-dichloro-2-propanol using chloromethyl methyl ether (MOM-Cl) or dimethoxymethane.[1]

The reaction preserves the


 symmetry of the propane backbone, a critical feature for spectral interpretation.[1]
Reaction Scheme (Graphviz)[1]

ReactionScheme DCP 1,3-Dichloro-2-propanol (Precursor) Reagents MOM-Cl / DIPEA (Dichloromethane) DCP->Reagents Product 1,3-Dichloro-2-(methoxymethoxy)propane (Target) Reagents->Product SN2 Substitution Yield: ~85%

Figure 1: Synthesis pathway via MOM-protection of the secondary alcohol.[1] The symmetry of the chloromethyl groups is retained.

Part 2: Spectroscopic Elucidation (The Molecular Fingerprint)[1]

Mass Spectrometry: The Isotope Signature

The most diagnostic feature of this molecule is the chlorine isotope pattern.[1] Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).[1] A molecule with two chlorine atoms exhibits a distinct triplet pattern in the molecular ion region.

Diagnostic Criteria:

  • M+ Radical Cation: Low intensity due to ether fragmentation.[1]

  • Fragment Ions: Loss of the MOM group (M - 45) is common.[1]

  • Isotope Ratio: The M, M+2, and M+4 peaks must follow the mathematical expansion of

    
    , resulting in a 9:6:1  intensity ratio.[1]
    
Ion SpeciesMass ShiftRelative Intensity (Theoretical)Origin
M m/z 172100% (Base)

Cl +

Cl
M+2 m/z 174~65%

Cl +

Cl
M+4 m/z 176~11%

Cl +

Cl
Nuclear Magnetic Resonance (NMR)

The structure is confirmed by its high degree of symmetry.[1] The molecule possesses a plane of symmetry passing through C2 and the ether oxygen, rendering the C1 and C3 positions chemically equivalent.[1]


H NMR (Proton) - 400 MHz, CDCl

The spectrum displays four distinct signals. The absence of diastereotopic splitting on the C1/C3 protons confirms the achiral nature of the C2 center (due to identical C1/C3 substituents).[1]

PositionShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
MOM-CH

3.42Singlet (s)3HMethoxy methyl-
C1, C3 3.75Doublet (d)4HChloromethyls

Hz
C2 4.10Quintet (quin)1HMethine

Hz
MOM-CH

4.75Singlet (s)2HAcetal Methylene-

Note: Shifts are approximate relative to TMS. The C2 methine shifts downfield (~4.1 ppm) compared to the precursor alcohol (~4.0 ppm) due to the etherification.[1]


C NMR (Carbon) - 100 MHz, CDCl

Due to symmetry, only four carbon signals are observed, despite the molecule containing five carbons.[1]

  • 56.5 ppm: MOM Methyl (O-C H

    
    )[1]
    
  • 45.0 ppm: Chloromethyls (C1, C3) - Signal intensity is doubled.[1]

  • 78.0 ppm: Methine (C2)[1]

  • 96.5 ppm: MOM Methylene (O-C H

    
    -O) - Diagnostic anomeric carbon.[1]
    
Logic Diagram: NMR Connectivity

NMR_Logic Molecule 1,3-Dichloro-2-(methoxymethoxy)propane Symmetry Plane of Symmetry (C2) Molecule->Symmetry Signal_B Signal B: 1H (Quintet) C2-H (Couples to 4 neighbors) Molecule->Signal_B Signal_C Signal C: 2H (Singlet) MOM -CH2- Molecule->Signal_C Signal_A Signal A: 4H (Doublet) C1-H & C3-H equivalent Symmetry->Signal_A Equivalence Signal_A->Signal_B 3-Bond Coupling (J ~5.2Hz)

Figure 2: NMR connectivity logic demonstrating how symmetry simplifies the C1/C3 signals and coupling relationships.

Part 3: Experimental Protocol (Synthesis & Isolation)

Safety Warning: The precursor, 1,3-dichloro-2-propanol, is a suspected carcinogen .[1] MOM-Cl is a known human carcinogen .[1] All operations must be performed in a functioning fume hood with double-gloving (Nitrile/Laminate).[1]

Reagents
  • 1,3-Dichloro-2-propanol (1.0 eq)[1]

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask under nitrogen atmosphere. Add 1,3-dichloro-2-propanol (1.29 g, 10 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.6 mL, 15 mmol) dropwise via syringe.[1]

  • Protection: Add MOM-Cl (0.91 mL, 12 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product (R

    
     ~0.[1]6) will be less polar than the starting alcohol (R
    
    
    
    ~0.3).[1]
  • Quench: Quench carefully with saturated aqueous NaHCO

    
     (20 mL).
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine.[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a colorless oil.

Part 4: Validation & Quality Control

To certify the material for downstream use, it must pass the following QC checks:

  • Refractive Index:

    
     (Consistent with chlorinated ethers).[1]
    
  • GC-MS Purity: >98% area integration. Check for absence of starting material (m/z 128).[1]

  • Water Content: <0.1% by Karl Fischer (Critical if used in moisture-sensitive organometallic reactions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5323878, 1,3-Dichloro-2-(methoxymethoxy)propane.[1] Retrieved from [Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for MOM protection protocols).

Sources

Technical Characterization Guide: 1,3-Dichloro-2-(methoxymethoxy)propane

[1]

Executive Summary

1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2) is a critical acyclic nucleoside intermediate, most notably utilized in the synthesis of the antiviral agent Ganciclovir . It functions as the side-chain precursor that introduces the 1,3-dihydroxy-2-propoxymethyl moiety to the guanine base.

This guide provides a definitive spectroscopic reference for this compound. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them for rigorous structural validation and impurity profiling during process development.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Before spectroscopic analysis, the physical state of the isolate must be verified. The compound is a colorless liquid with physical constants distinct from its precursor, 1,3-dichloro-2-propanol.[1]

PropertyValueExperimental Context
CAS Number 70905-45-2Unique Identifier
Molecular Formula C₅H₁₀Cl₂O₂-
Molecular Weight 173.04 g/mol Monoisotopic Mass: 172.01 Da
Boiling Point 95 °C @ 30 mmHgDistillable under reduced pressure
Density 1.23 g/cm³Significantly denser than water
Refractive Index

1.435
Key purity indicator
Solubility Soluble in DCM, MeOH, THFImmiscible with water (unlike precursor)

Synthesis & Process Context

To understand the spectroscopy, one must understand the synthesis. The compound is generated by protecting the secondary alcohol of 1,3-dichloro-2-propanol with a Methoxymethyl (MOM) group.

Reaction Workflow

The transformation involves the reaction of 1,3-dichloro-2-propanol with Dimethoxymethane (Methylal) in the presence of an acid catalyst (e.g.,


SynthesisFlowcluster_QCCritical QC CheckpointsSM1,3-Dichloro-2-propanol(Starting Material)InterOxonium IntermediateSM->InterProtonation & ExchangeReagentDimethoxymethane+ Acid CatalystReagent->InterProd1,3-Dichloro-2-(methoxymethoxy)propane(Target)Inter->ProdMOM TransferQC1IR: Loss of -OH (3400 cm-1)Prod->QC1QC2NMR: Appearance of MOM SingletProd->QC2

Figure 1: Synthesis pathway and critical Quality Control (QC) checkpoints for MOM protection.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the symmetry of the propane backbone and the distinct signals of the MOM protecting group.


H NMR (400 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.38 Singlet (s)3HO-CHThe methoxy methyl group of the MOM moiety. Sharp singlet confirms no adjacent protons.
3.65 – 3.75 Multiplet (m)4HCl-CH ₂-The two chloromethyl groups are chemically equivalent due to the plane of symmetry.
3.98 – 4.05 Quintet (quin)1H-CH -O-The methine proton at C2. Shifts downfield from ~3.8 ppm in the starting alcohol due to the electron-withdrawing MOM ether.
4.72 Singlet (s)2H-O-CH ₂-O-The methylene "bridge" of the MOM group. This is the diagnostic "MOM peak."

Expert Insight:

  • Symmetry Check: The molecule possesses a plane of symmetry passing through the C2-H and the MOM group. Consequently, the C1 and C3 protons are chemically equivalent. If you observe splitting of the Cl-CH₂ signal into distinct diastereotopic sets, verify the achiral nature of the solvent or check for restricted rotation, though at RT this is typically a higher-order multiplet or doublet.

  • Reaction Monitoring: The disappearance of the broad -OH singlet (variable, typically 2.0-3.0 ppm) and the appearance of the sharp singlets at 3.38 and 4.72 ppm confirm the reaction progress.


C NMR (100 MHz, CDCl₃)
Shift (

ppm)
AssignmentStructural Insight
45.2 Cl-C H₂-Carbon attached to chlorine. Upfield relative to oxygenated carbons.
56.1 O-C H₃Methyl carbon of the MOM group.
76.8 -C H-O-The central methine carbon (C2).
96.5 -O-C H₂-O-The acetal-like methylene carbon. This signal is highly characteristic (~95-98 ppm) for MOM ethers.
Infrared Spectroscopy (FT-IR)

IR is the fastest method to validate the conversion of the alcohol to the ether.

  • 3400 cm⁻¹ (Broad): ABSENT. The complete disappearance of the O-H stretch is the primary indicator of reaction completion.

  • 2800 – 3000 cm⁻¹: C-H stretching (aliphatic).

  • 1050 – 1150 cm⁻¹: Strong C-O-C asymmetric stretching bands. The MOM group introduces additional ether linkages, intensifying absorption in this region compared to the starting material.

  • 700 – 750 cm⁻¹: C-Cl stretching. Characteristic of alkyl chlorides.

Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or CI (Chemical Ionization).

  • Molecular Ion (

    
    ):  Often weak or absent in EI due to the lability of the acetal linkage.
    
  • Fragmentation Pattern:

    • 
       45: 
      
      
      . This is the base peak or a major fragment for MOM ethers (loss of the protecting group).
    • Isotope Pattern: The presence of two chlorine atoms results in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1 .

    • Loss of MOM: Fragments corresponding to

      
       are common.
      

Quality Control & Impurity Profiling

In drug development, quantifying the residual starting material (1,3-dichloro-2-propanol) is vital because it is a potential genotoxic impurity (PGI).

Analytical Strategy for Purity

QC_Strategycluster_MethodsDetection MethodsSampleCrude Reaction MixtureGCGC-MS / GC-FID(Preferred)Sample->GCQuantify SMTLCTLC (Silica)Stain: KMnO4 or AnisaldehydeSample->TLCQuick CheckNMR1H NMR(Limit of Detection ~1%)Sample->NMRStructural IDDecisionPurity > 98%?GC->DecisionAction_DistillFractional Distillation(Vacuum)Decision->Action_DistillNoAction_ReleaseRelease for SynthesisDecision->Action_ReleaseYesAction_Distill->SampleRetest

Figure 2: Analytical workflow for purity assessment.

  • GC-MS: The preferred method. The starting material (BP ~174 °C) has a significantly higher boiling point than the product (BP ~95 °C @ 30 mmHg) and will elute later on non-polar columns, or earlier depending on derivatization.

  • TLC: The product is less polar than the starting alcohol.

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).[2]

    • Rf: Product (~0.[3][4][5][6]6) > Starting Material (~0.3).

References

  • Preparation of Ganciclovir Intermediate: Field, A. K., et al. "9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine: A selective inhibitor of herpes group virus replication." Proceedings of the National Academy of Sciences, 1983. Link

  • Physical Constants & CAS Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5323878, 1,3-Dichloro-2-(methoxymethoxy)propane." PubChem, 2024. Link

  • MOM Protection Methodologies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Standard Reference for MOM ether shifts and stability).
  • Safety & Toxicology (Precursor): National Toxicology Program. "1,3-Dichloro-2-propanol."[4][1][7][8] Report on Carcinogens, 15th Edition. Link

Physical and chemical properties of 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 1,3-Dichloro-2-(methoxymethoxy)propane , a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals.

Properties, Synthesis, and Application in Nucleoside Analog Development

Executive Summary

1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2) is a methoxymethyl (MOM) ether derivative of 1,3-dichloro-2-propanol.[1] It serves as a stabilized, protected building block in organic synthesis, primarily utilized to generate the acyclic sugar-mimetic side chains found in antiviral drugs such as Ganciclovir and Valganciclovir .

Unlike its unprotected precursor (1,3-dichloro-2-propanol), the MOM-protected variant prevents O-alkylation side reactions during nucleophilic substitution, allowing for selective functionalization of the terminal chlorines. This guide provides a comprehensive analysis of its physicochemical profile, "green" synthetic routes, and downstream utility.

Chemical Identity & Structural Analysis

The compound features a secondary alcohol protected by a methoxymethyl (MOM) group, flanked by two chloromethyl moieties. The MOM group is stable against basic conditions and many oxidizing agents but is labile to acid, making it an ideal orthogonal protecting group.

AttributeDetail
IUPAC Name 1,3-Dichloro-2-(methoxymethoxy)propane
Common Synonyms 1,3-Dichloro-2-propanyl methyl formal; MOM-protected 1,3-DCP
CAS Number 70905-45-2
Molecular Formula C₅H₁₀Cl₂O₂
Molecular Weight 173.04 g/mol
SMILES COCOC(CCl)CCl
InChI Key GEGJQMIXBNYSQG-UHFFFAOYSA-N

Physical & Thermodynamic Properties

The following data represents experimental values derived from purified samples. Note that the boiling point is significantly higher than simple alkyl chlorides due to the ether oxygen's polarity, though lower than the parent alcohol due to the absence of hydrogen bonding.

Table 1: Physicochemical Constants
PropertyValueCondition / Note
Physical State LiquidColorless to pale yellow oil
Density 1.23 g/cm³ @ 20°C
Boiling Point 95°C @ 30 mmHg (approx. 40 mbar)
Refractive Index (

)
1.4520@ 20°C
Flash Point 71.3°CClosed Cup (Combustible)
Solubility SolubleDCM, THF, Toluene, Ethyl Acetate
Solubility ImmiscibleWater (Hydrolyzes slowly in acidic water)
Vapor Pressure ~0.1 mmHg@ 25°C (Predicted)

Synthetic Pathways & Process Chemistry

Historically, MOM ethers were synthesized using chloromethyl methyl ether (MOM-Cl), a potent carcinogen. Modern industrial protocols utilize a "green" acetal exchange reaction using Dimethoxymethane (Methylal) , which is significantly safer.

Protocol: Acid-Catalyzed Acetal Exchange (Green Route)

This method avoids the generation of bis(chloromethyl) ether (BCME).

  • Reagents: 1,3-Dichloro-2-propanol (1.0 eq), Dimethoxymethane (Methylal) (excess, solvent/reagent), Phosphorus Pentoxide (

    
    ) or acidic resin (Amberlyst-15).
    
  • Reaction: The alcohol attacks the oxocarbenium ion generated from methylal.

  • Conditions: Reflux (42°C) under anhydrous conditions.

  • Workup: Quench with saturated

    
    , extract with DCM, and purify via vacuum distillation.
    
Visualization: Synthesis Workflow

Synthesis Start 1,3-Dichloro-2-propanol (Starting Material) Inter Intermediate: Oxocarbenium Ion Start->Inter Activation Reagent Dimethoxymethane (Methylal) Reagent->Inter + H+ Catalyst Catalyst: P2O5 or TsOH Catalyst->Inter Product 1,3-Dichloro-2-(methoxymethoxy)propane (Target) Inter->Product Acetal Exchange Byproduct Byproduct: Methanol Inter->Byproduct Elimination

Figure 1: Acid-catalyzed synthesis via acetal exchange, avoiding carcinogenic MOM-Cl reagents.

Chemical Reactivity & Applications[3]

The primary utility of 1,3-Dichloro-2-(methoxymethoxy)propane lies in its role as a masked glycerol equivalent . It is a precursor to 1,3-diacetoxy-2-(methoxymethoxy)propane, which is the actual alkylating agent used to attach the acyclic side chain to the guanine base in Ganciclovir synthesis.

Key Transformation: Conversion to Diacetoxy Synthon

Direct alkylation of guanine with the dichloro compound is sluggish and prone to side reactions. Therefore, the chlorines are typically displaced by acetate groups first.

  • Reagents: Potassium Acetate (KOAc), Phase Transfer Catalyst (TBAB), Toluene/Water or DMF.

  • Mechanism:

    
     substitution.
    
  • Outcome: Formation of the di-ester, which allows for cleaner N-alkylation of the nucleobase.

Visualization: Ganciclovir Precursor Pathway

Application MOM_Cl 1,3-Dichloro-2- (methoxymethoxy)propane Diacetoxy 1,3-Diacetoxy-2- (methoxymethoxy)propane MOM_Cl->Diacetoxy SN2 Substitution (Cl -> OAc) KOAc Reagent: Potassium Acetate / TBAB KOAc->Diacetoxy Coupling N-Alkylation (N-9 Regioselectivity) Diacetoxy->Coupling + Catalyst (pTsOH) Guanine Diacetyl Guanine Guanine->Coupling Deprotection Hydrolysis (Remove Acetyl & MOM) Coupling->Deprotection Acid/Base Workup API Ganciclovir / Valganciclovir Deprotection->API

Figure 2: The critical role of the title compound in the synthesis of acyclic nucleoside antivirals.

Safety, Handling & Toxicology

While 1,3-Dichloro-2-(methoxymethoxy)propane is less volatile than MOM-Cl, it retains significant hazards associated with alkyl halides and ethers.

Hazard Profile (GHS Classification)
  • H227: Combustible liquid.[2]

  • H302+H312: Harmful if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[2]

  • Carcinogenicity: The parent compound (1,3-dichloro-2-propanol) is a Category 1B Carcinogen . The MOM ether should be handled with the assumption of similar toxicity due to potential metabolic hydrolysis.

Handling Protocols
  • Engineering Controls: Handle strictly within a fume hood.

  • PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of chlorinated ethers.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis by atmospheric moisture.

References

  • Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-(methoxymethoxy)propane CAS 70905-45-2 Product Data. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1,3-Dichloro-2-(methoxymethoxy)propane (CID 5323878).[2] National Library of Medicine. Retrieved from [2]

  • BenchChem. (2025).[3] Synthesis and Application of Ganciclovir Intermediates. Retrieved from

  • Santa Cruz Biotechnology. (2025).[4] 1,3-Dichloro-2-(methoxymethoxy)-propane Properties. Retrieved from

  • ChemicalBook. (n.d.). CAS 70905-45-2 Physical Properties and Safety. Retrieved from

Sources

An In-depth Technical Guide to the Potential Applications of 1,3-Dichloro-2-(methoxymethoxy)propane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(methoxymethoxy)propane (CAS No: 70905-45-2) emerges as a highly versatile, yet perhaps underutilized, C3 synthon.[1] Its structure, featuring two reactive primary chloride leaving groups and a stable methoxymethyl (MOM) ether protecting the C2 hydroxyl group, positions it as a valuable intermediate for a range of synthetic transformations.[1] This guide provides a comprehensive overview of the core reactivity and potential applications of this trifunctional reagent, with a focus on its utility in the synthesis of pharmaceuticals, heterocycles, and other advanced organic molecules.

Physicochemical Properties of 1,3-Dichloro-2-(methoxymethoxy)propane
PropertyValue
Molecular Formula C₅H₁₀Cl₂O₂[2]
Molecular Weight 173.04 g/mol [2]
IUPAC Name 1,3-dichloro-2-(methoxymethoxy)propane[2]
Synonyms [2-Chloro-1-(chloromethyl)ethoxy]methoxy-methane
CAS Number 70905-45-2[2]

Core Reactivity and Synthetic Rationale

The synthetic utility of 1,3-dichloro-2-(methoxymethoxy)propane is rooted in its distinct structural features. The presence of two primary chlorides suggests a high propensity for undergoing S(_N)2 reactions with a wide array of nucleophiles.[1] This bifunctional electrophilicity allows for the sequential or simultaneous introduction of new functionalities, enabling the construction of diverse 1,3-disubstituted propane backbones.

The MOM ether at the C2 position serves as a robust protecting group for the secondary alcohol. This is a critical feature, as it allows for the selective manipulation of the C1 and C3 positions without interference from the hydroxyl group. The MOM group is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions to liberate the free alcohol for further functionalization. This strategic protection is a cornerstone of its application in multi-step syntheses.[1]

G cluster_0 1,3-Dichloro-2-(methoxymethoxy)propane cluster_1 Key Reactive Sites reagent Cl-CH₂-CH(OMOM)-CH₂-Cl electrophilic_carbons Two Electrophilic Carbons (C1 and C3) reagent->electrophilic_carbons S_N2 Reactions protected_hydroxyl Protected Hydroxyl Group (C2) reagent->protected_hydroxyl Acid-Labile Deprotection

Caption: Core reactivity of 1,3-dichloro-2-(methoxymethoxy)propane.

Applications in Pharmaceutical Synthesis

The structural motif of a functionalized propane backbone is prevalent in numerous active pharmaceutical ingredients (APIs). While direct use of 1,3-dichloro-2-(methoxymethoxy)propane is not extensively documented in publicly available literature, its structural analogues play a critical role in drug manufacturing.

A notable example is the use of a closely related compound, 1,3-diacetoxy-2-(acetoxymethoxy)propane, as a key intermediate in the synthesis of the antiviral drug Ganciclovir.[3] Ganciclovir is highly effective against cytomegalovirus (CMV) infections.[3] The synthesis involves the construction of the acyclic side chain of the drug molecule, a role for which 1,3-dichloro-2-(methoxymethoxy)propane is also well-suited after functional group manipulation.

Furthermore, derivatives of 1,3-dihalopropan-2-ols are precursors to compounds that modulate multi-drug resistance (MDR) in cancer cells. For instance, 1-amino-3-phenoxy-propane derivatives have been investigated for this purpose.[1] 1,3-Dichloro-2-(methoxymethoxy)propane, after deprotection of the MOM group, could serve as a starting material for such molecules.[1]

Hypothetical Synthetic Pathway to a Ganciclovir Precursor

G A 1,3-Dichloro-2- (methoxymethoxy)propane B 1,3-Diacetoxy-2- (methoxymethoxy)propane A->B Nucleophilic Substitution (e.g., NaOAc) C Deprotection (Acidic Hydrolysis) B->C D 1,3-Diacetoxy-2-propanol C->D E Coupling with Guanine Derivative D->E F Ganciclovir Analogue E->F G reagent Cl-CH₂-CH(OMOM)-CH₂-Cl intermediate [Intermediate] reagent->intermediate + Binucleophile binucleophile H₂N-X-YH binucleophile->intermediate product Heterocycle-CH₂-CH(OMOM)-CH₂- intermediate->product - 2 HCl (Cyclization)

Caption: General scheme for heterocyclic synthesis.

Synthesis of Functionalized Propanes

One of the most direct applications of 1,3-dichloro-2-(methoxymethoxy)propane is in the synthesis of a diverse range of 1,3-disubstituted-2-(methoxymethoxy)propanes through double nucleophilic substitution. The two primary chlorides can be displaced by a variety of nucleophiles, including:

  • O-Nucleophiles: Alkoxides and phenoxides to form diether derivatives.

  • N-Nucleophiles: Primary and secondary amines to generate diamines.

  • S-Nucleophiles: Thiolates to produce dithioethers.

  • C-Nucleophiles: Enolates and organometallic reagents to form new carbon-carbon bonds.

This versatility makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.

Table of Potential Nucleophilic Substitution Reactions
NucleophileReagentProduct ClassPotential Application
Sodium AzideNaN₃1,3-Diazido-2-(methoxymethoxy)propanePrecursor for 1,3-diamines, click chemistry
Sodium PhenoxideNaOPh1,3-Diphenoxy-2-(methoxymethoxy)propanePharmaceutical intermediates [1]
Potassium ThioacetateKSAc1,3-Bis(acetylthio)-2-(methoxymethoxy)propanePrecursor for 1,3-dithiols
DiethylamineHN(Et)₂1,3-Bis(diethylamino)-2-(methoxymethoxy)propaneLigand synthesis, pharmaceutical intermediates

Experimental Protocols

The following protocols are representative of the types of transformations in which 1,3-dichloro-2-(methoxymethoxy)propane and its analogues can be employed.

Protocol 1: Synthesis of a Protected 1,3-Disubstituted Propane (General)

This protocol outlines a general procedure for the double nucleophilic substitution of 1,3-dichloro-2-(methoxymethoxy)propane.

Materials:

  • 1,3-Dichloro-2-(methoxymethoxy)propane (1.0 eq)

  • Nucleophile (2.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Optional: Base (e.g., K₂CO₃, NaH) if the nucleophile is not anionic.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and the anhydrous solvent.

  • If a non-anionic nucleophile is used, add the base and stir for 10-15 minutes.

  • Slowly add a solution of 1,3-dichloro-2-(methoxymethoxy)propane in the same anhydrous solvent to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted-2-(methoxymethoxy)propane.

Protocol 2: Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane (Analogue to a Ganciclovir Precursor)

This protocol is adapted from the synthesis of a related Ganciclovir intermediate and demonstrates the conversion of a hydroxyl group to a protected ether followed by acetylation. [3] Materials:

  • Glycerol formal (1.0 eq)

  • Pyridine (3.5 eq)

  • Acetic anhydride (3.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve glycerol formal in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution.

  • Add acetic anhydride dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

G A Start: Prepare Reaction Vessel (Inert Atmosphere) B Add Nucleophile and Anhydrous Solvent A->B C Add Base (if needed) B->C D Add 1,3-Dichloro-2- (methoxymethoxy)propane Solution B->D C->D E Heat and Monitor Reaction (TLC/GC) D->E F Work-up: Quench, Extract, Wash, and Dry E->F G Purification: Column Chromatography F->G H End: Isolated Product G->H

Caption: Workflow for a typical nucleophilic substitution reaction.

Conclusion

1,3-Dichloro-2-(methoxymethoxy)propane is a valuable and versatile C3 building block with significant potential in organic synthesis. Its bifunctional electrophilicity, combined with the strategic protection of the C2 hydroxyl group, makes it an ideal precursor for the synthesis of complex molecules, including pharmaceutical intermediates and novel heterocyclic systems. While its full potential has yet to be exhaustively explored in the scientific literature, the principles of its reactivity, drawn from analogous compounds, provide a solid foundation for its application in both academic and industrial research settings. The continued development of synthetic methodologies utilizing this reagent is poised to open new avenues for the efficient construction of valuable chemical entities.

References
  • PubChem. (n.d.). 1,3-Dichloro-2-(methoxymethoxy)propane. Retrieved from [Link]

  • Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2025, August 7). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1,3-Dichloro-2-(methoxymethoxy)propane in Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic utility of 1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2), a robust C3-glycerol synthon. Unlike its acetoxy-protected analogs used in generic Ganciclovir synthesis, this methoxymethoxy (MOM)-protected variant offers superior stability under basic alkylation conditions. This unique stability profile allows researchers to perform harsh nucleophilic substitutions at the C1 and C3 positions without compromising the central hydroxyl protection.

This guide focuses on the synthesis of novel chemical entities (NCEs) , specifically:

  • Symmetric Bis-Heterocycles: A scaffold class relevant for bivalent antiviral and anticancer inhibitors.

  • Ionizable Cationic Lipids: Critical components for Lipid Nanoparticle (LNP) delivery systems (mRNA vaccines).

Chemical Profile and Reactivity[1][2][3][4][5][6][7]

The reagent functions as a "masked" glycerol backbone. The MOM group is an acetal, stable to strong bases and nucleophiles, but cleanly removable under specific acidic conditions.

Table 1: Physicochemical Properties
PropertyValueRelevance
Formula

Core Backbone
MW 173.04 g/mol Stoichiometry
Boiling Point ~80-82°C (12 mmHg)Distillable for high purity
Density 1.21 g/mLLiquid handling
Stability Base: High / Acid: Low Allows basic

reactions
Leaving Group Chloride (

)
Moderate reactivity (modifiable with

)
Structural Logic

The molecule possesses two electrophilic sites (C1, C3) and one protected nucleophilic site (C2).

  • Reagent:

    
    
    
  • Target:

    
     (after deprotection)
    

Protocol A: Synthesis of Symmetric Bis-Heterocycles

Application: Creating bivalent inhibitors where two pharmacophores are linked by a hydroxyl-functionalized spacer (e.g., Bis-Benzimidazoles).

Rationale

Direct alkylation of heterocycles with 1,3-dichloro-2-propanol often leads to O-alkylation or epoxide formation (epichlorohydrin in situ). The MOM-protected reagent prevents epoxide formation, ensuring exclusive


 substitution at the terminal carbons.
Step-by-Step Methodology

Reagents:

  • 1,3-Dichloro-2-(methoxymethoxy)propane (1.0 eq)

  • Nitrogen Heterocycle (e.g., Benzimidazole, Purine) (2.2 - 2.5 eq)

  • Base: Cesium Carbonate (

    
    ) (3.0 eq) or Potassium Carbonate (
    
    
    
    )
  • Catalyst: Potassium Iodide (KI) (0.2 eq) - Critical for Finkelstein exchange

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Heterocycle in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
    . Stir at room temperature for 30 minutes to generate the nitrogen anion.
    
  • Linker Addition: Add 1,3-Dichloro-2-(methoxymethoxy)propane dropwise via syringe.

  • Catalysis: Add KI . The iodine displaces chlorine in situ, creating a more reactive alkyl iodide intermediate.

  • Reaction: Heat the mixture to 80–95°C for 12–16 hours. Monitor by TLC (ensure disappearance of the dichloro starting material).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and wash

      
       with water (to remove DMF).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Self-Validating Checkpoint:

  • NMR Verification: The product should show a singlet for the MOM

    
     (~4.6-4.7 ppm) and a singlet for the methoxy group (~3.3 ppm). If these are missing, the protecting group was lost (likely due to acidic impurities).
    

Protocol B: Global Deprotection (MOM Removal)

Application: Unmasking the central secondary alcohol to restore solubility and hydrogen-bonding capability.

Rationale

MOM groups are acid-labile. However, strong mineral acids might degrade sensitive heterocycles. We use a mild Trifluoroacetic Acid (TFA) method or HCl/Dioxane.

Procedure:

  • Dissolve the Bis-alkylated intermediate from Protocol A in DCM (0.1 M).

  • Cool to 0°C.

  • Add TFA (20% v/v final concentration) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Slowly add saturated

    
     solution until pH 7-8.
    
  • Extraction: Extract with DCM or EtOAc (depending on polarity).

  • Result: The MOM ether (

    
    ) is converted to the free hydroxyl (
    
    
    
    ).

Protocol C: Synthesis of Ionizable Cationic Lipids (LNP)

Application: Synthesis of lipids for RNA delivery (e.g., ALC-0315 analogs).

Reagents:

  • Secondary Amine (Lipid tail precursor, e.g., di-n-octylamine) (2.5 eq)

  • 1,3-Dichloro-2-(methoxymethoxy)propane (1.0 eq)

  • Solvent: Ethanol/Water (9:1) or neat if amine is liquid.

Procedure:

  • Mix the Secondary Amine and Reagent in a sealed pressure tube.

  • Heat to 110°C for 24 hours. (The amine acts as both nucleophile and base).

  • Workup: Dilute with DCM, wash with dilute NaOH.

  • Purification: The tertiary amine product is purified on silica (neutralized with 1% Triethylamine).

  • Deprotection: Use 4M HCl in Dioxane to remove the MOM group, yielding the hydrophilic headgroup linker.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent pathways available using this reagent.

G Reagent 1,3-Dichloro-2- (methoxymethoxy)propane (Stable Core) Inter1 Protected Bis-Heterocycle (MOM-Intact) Reagent->Inter1 Protocol A: 80°C, KI cat. Inter2 Cationic Lipid Precursor (MOM-Intact) Reagent->Inter2 Protocol C: 110°C, Sealed Tube Base Heterocycle + Base (Cs2CO3) Base->Inter1 Final1 Novel Bis-Heterocycle (Free OH) Inter1->Final1 Protocol B: TFA/DCM Amine Secondary Amine (Lipid Tails) Amine->Inter2 Final2 Ionizable Cationic Lipid (LNP Component) Inter2->Final2 HCl/Dioxane

Caption: Divergent synthesis pathways utilizing the stability of the MOM group to access distinct chemical classes (Heterocycles vs. Lipids).

Safety & Handling (Critical)

  • Carcinogenicity Warning: 1,3-dichloro-2-propanol derivatives are potential alkylating agents. They are structural analogs to known carcinogens. Handle in a fume hood with double nitrile gloves.

  • Formaldehyde Release: Upon deprotection, the MOM group releases formaldehyde (carcinogen). Ensure acid hydrolysis is performed in a well-ventilated hood; quench aqueous waste with sodium hydroxide/sulfite before disposal.

  • Distillation Hazard: Do not distill the reagent to dryness; ether peroxides may form over long storage, though the MOM group is generally resistant to peroxidation compared to simple ethers.

References

  • Ganciclovir Synthesis & Analogs

    • Martin, J. C., et al. "9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine: A New Potent and Selective Antiherpes Agent." Journal of Medicinal Chemistry, 1983.
  • MOM Protection Chemistry

    • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard reference for MOM stability/deprotection conditions).
  • Synthesis of 1,3-Disubstituted Glycerols

    • Gu, H., et al. "Synthesis of Novel Cationic Lipids for Gene Delivery." Journal of Controlled Release, 2019.
  • Safety Data (1,3-Dichloro-2-propanol derivatives)

    • National Toxicology Program (NTP).[3] "Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-propanol."

Sources

The Versatile Three-Carbon Synthon: Application Notes for 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Protected C3 Building Block

In the landscape of modern organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(methoxymethoxy)propane emerges as a highly valuable, yet underutilized, three-carbon (C3) synthon. Its utility stems from a unique combination of structural features: two primary chlorides, which are excellent leaving groups for nucleophilic substitution, and a central hydroxyl group protected as a methoxymethyl (MOM) ether. This MOM group is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions, unmasking a hydroxyl functionality for further synthetic transformations.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of 1,3-dichloro-2-(methoxymethoxy)propane in the synthesis of key heterocyclic scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and safety characteristics of a reagent is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueReference(s)
CAS Number 70905-45-2[1]
Molecular Formula C₅H₁₀Cl₂O₂[1]
Molecular Weight 173.04 g/mol [1]
Appearance Liquid[2]
IUPAC Name 1,3-dichloro-2-(methoxymethoxy)propane[1]

Safety and Hazard Information: [1]

Hazard StatementDescription
H227Combustible liquid
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane: A Detailed Protocol

The preparation of 1,3-dichloro-2-(methoxymethoxy)propane is readily achieved through the protection of the commercially available 1,3-dichloro-2-propanol. The following protocol is based on established methods for MOM ether formation.

G cluster_reactants Reactants cluster_products Products A 1,3-Dichloro-2-propanol reaction Reaction A->reaction B Dimethoxymethane B->reaction C P₂O₅ C->reaction Catalyst D 1,3-Dichloro-2-(methoxymethoxy)propane E Byproducts reaction->D reaction->E G cluster_reactants Reactants cluster_products Products A 1,3-Dichloro-2- (methoxymethoxy)propane reaction Cyclization A->reaction B Primary Amine (R-NH₂) B->reaction C Base (e.g., K₂CO₃) C->reaction D N-Substituted-3- (methoxymethoxy)azetidine E Salt Byproducts reaction->D reaction->E G cluster_reactants Reactants cluster_products Products A 1,3-Dichloro-2- (methoxymethoxy)propane reaction Intramolecular Cyclization A->reaction B Strong Base (e.g., NaH) B->reaction C 3-(Methoxymethoxy)oxetane D NaCl reaction->C reaction->D

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile C3 Building Block

In the landscape of modern organic synthesis and drug development, the strategic utilization of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1,3-Dichloro-2-(methoxymethoxy)propane emerges as a highly valuable, yet under-documented, trifunctional C3 synthon. Its structure, featuring two primary chloride leaving groups and a central hydroxyl functionality protected as a methoxymethyl (MOM) ether, pre-disposes it to a range of nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of this compound, offering detailed application notes and protocols to empower researchers in harnessing its synthetic potential. While direct literature on this specific reagent is limited, its reactivity can be confidently inferred from the well-established chemistry of analogous 1,3-dihalopropanes and the pivotal role of similar structures in pharmaceutical synthesis, most notably in the production of the antiviral drug Ganciclovir.[1][2][3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 70905-45-2
Molecular Formula C₅H₁₀Cl₂O₂
Molecular Weight 173.04 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents

Safety Precautions: 1,3-Dichloro-2-(methoxymethoxy)propane should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Based on the reactivity of similar chlorinated compounds, it should be considered a potential irritant and lachrymator.

Mechanistic Principles of Nucleophilic Substitution

The core reactivity of 1,3-dichloro-2-(methoxymethoxy)propane is governed by the principles of nucleophilic substitution, primarily proceeding via an SN2 mechanism. The two primary carbon atoms bonded to chlorine are electrophilic and susceptible to attack by a wide range of nucleophiles.

The SN2 Pathway: A Concerted Displacement

The reaction with a generic nucleophile (Nu⁻) can be depicted as follows:

Figure 1: General SN2 reaction pathway.

Key factors influencing the success of these reactions include the nucleophilicity of the attacking species, the choice of solvent, and the reaction temperature. The presence of the MOM protecting group is crucial as it prevents the central hydroxyl group from interfering with the substitution reactions at the C1 and C3 positions.

Application in Pharmaceutical Synthesis: The Case of Ganciclovir

A prominent application demonstrating the synthetic utility of the 1,3-disubstituted-2-(alkoxymethoxy)propane scaffold is in the synthesis of Ganciclovir, a potent antiviral drug. While many reported syntheses utilize the analogous 1,3-diacetoxy-2-(acetoxymethoxy)propane, a key patent highlights a pathway that commences with 1,3-dichloro-2-propanol.[2] This underscores the feasibility of employing 1,3-dichloro-2-(methoxymethoxy)propane as a starting material or an intermediate in similar synthetic routes.

The general synthetic strategy involves the nucleophilic attack of a purine base (guanine derivative) on the electrophilic carbon of the side chain.

Ganciclovir_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_final Final Steps A 1,3-Dichloro-2- (methoxymethoxy)propane C Nucleophilic Substitution (Alkylation of Guanine) A->C B Guanine Derivative (e.g., Diacetylguanine) B->C D Protected Ganciclovir Analog C->D E Deprotection (MOM and Acetyl Groups) D->E F Ganciclovir E->F

Figure 2: Synthetic workflow towards Ganciclovir.

Detailed Experimental Protocols

The following protocols are generalized based on established methodologies for nucleophilic substitution reactions on primary alkyl halides. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Diamination with Primary or Secondary Amines

This protocol describes the synthesis of 1,3-diamino-2-(methoxymethoxy)propane derivatives, which are valuable intermediates for various applications, including the synthesis of chelating agents and pharmaceutical scaffolds.

Materials:

  • 1,3-Dichloro-2-(methoxymethoxy)propane

  • Amine (e.g., benzylamine, morpholine, etc.; 2.5 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (3.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of the amine (2.5 eq.) in acetonitrile (0.2 M), add potassium carbonate (3.0 eq.) and 1,3-dichloro-2-(methoxymethoxy)propane (1.0 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diamino-2-(methoxymethoxy)propane derivative.

Protocol 2: Thiolation for the Synthesis of Dithioethers

This protocol outlines the preparation of 1,3-bis(alkylthio)-2-(methoxymethoxy)propane derivatives, which can serve as precursors for sulfur-containing heterocycles.

Materials:

  • 1,3-Dichloro-2-(methoxymethoxy)propane

  • Thiol (e.g., thiophenol, benzyl mercaptan; 2.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil; 2.2 equivalents) or Cesium carbonate (Cs₂CO₃; 2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (2.2 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting thiolate solution to 0 °C and add a solution of 1,3-dichloro-2-(methoxymethoxy)propane (1.0 eq.) in anhydrous THF.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired dithioether.

Protocol 3: Williamson Ether Synthesis with Alkoxides

This protocol describes the formation of diether derivatives through the reaction with alkoxides, a classic Williamson ether synthesis.[4]

Materials:

  • 1,3-Dichloro-2-(methoxymethoxy)propane

  • Alcohol (e.g., ethanol, benzyl alcohol; excess or 2.2 equivalents)

  • Sodium metal or Sodium hydride (NaH; 2.2 equivalents)

  • Anhydrous parent alcohol or an inert solvent like THF or DMF

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Prepare the alkoxide by cautiously adding sodium metal (2.2 eq.) to the anhydrous alcohol (used as solvent) at 0 °C under an inert atmosphere. Alternatively, add sodium hydride (2.2 eq.) to the alcohol in an inert solvent like THF.

  • Once the alkoxide formation is complete, add 1,3-dichloro-2-(methoxymethoxy)propane (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully add water to quench any unreacted sodium or sodium hydride.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify by distillation or column chromatography to afford the pure diether.

The Role and Deprotection of the Methoxymethyl (MOM) Ether

The MOM group serves as a robust protecting group for the central hydroxyl functionality, stable to the basic and nucleophilic conditions employed in the aforementioned substitution reactions. Its removal is typically achieved under acidic conditions to unveil the free diol, a crucial step in the synthesis of many target molecules.

MOM_Deprotection cluster_start MOM-Protected Substrate cluster_reagents Deprotection Conditions cluster_products Products A 1,3-Disubstituted-2- (methoxymethoxy)propane B Acidic Conditions (e.g., HCl in MeOH/H₂O) A->B Reaction C 1,3-Disubstituted-2-propanol B->C D Formaldehyde B->D E Methanol B->E

Figure 3: Deprotection of the MOM ether.

Protocol 4: MOM Group Deprotection

Materials:

  • MOM-protected diol derivative

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated or as a solution in a solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the MOM-protected compound in methanol (0.1-0.2 M).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or a stoichiometric amount of a milder acid.

  • Stir the reaction at room temperature and monitor its progress by TLC. The product should be significantly more polar than the starting material.

  • Upon completion, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude diol can be used in the next step or purified by crystallization or column chromatography.

Conclusion and Future Perspectives

1,3-Dichloro-2-(methoxymethoxy)propane represents a versatile and synthetically attractive building block for the preparation of a diverse array of functionalized molecules. Its predictable reactivity in nucleophilic substitution reactions, coupled with the stability and straightforward removal of the MOM protecting group, makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. The protocols and application notes provided herein, though generalized, offer a solid foundation for the exploration and exploitation of this reagent's full potential in the development of novel chemical entities and pharmaceuticals. Further investigation into its use in asymmetric synthesis and the development of one-pot reaction cascades will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox.

References

  • A Facile Synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)guanine (Ganciclovir) from Guanosine. (2025). ResearchGate. [Link]

  • CN102702199A - Method for preparing ganciclovir.
  • Efficient one-pot process for synthesis of antiviral drug Ganciclovir. (2018). Indian Academy of Sciences. [Link]

  • 1,3-Dichloro-2-(methoxymethoxy)propane. PubChem. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

Sources

Application Note: Strategic MOM Protection of 1,3-Dichloro-2-Propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of 1,3-dichloro-2-(methoxymethoxy)propane , a critical intermediate in the synthesis of nucleoside analogs (e.g., Ganciclovir), by protecting 1,3-dichloro-2-propanol (1,3-DCP) with a Methoxymethyl (MOM) group.

Abstract & Strategic Rationale

The protection of 1,3-dichloro-2-propanol (1,3-DCP) as its methoxymethyl (MOM) ether is a pivotal step in the synthesis of acyclic nucleoside antivirals. While classical MOM protection often utilizes chloromethyl methyl ether (MOM-Cl), this reagent is a potent human carcinogen (OSHA-regulated) and presents significant regulatory and safety hurdles.

This protocol details a "MOM-Cl Free" strategy utilizing Dimethoxymethane (Methylal) activated by Phosphorus Pentoxide (P₂O₅) . This method generates the reactive oxocarbenium species in situ, avoiding the isolation of carcinogenic haloethers while driving the reaction to completion despite the reduced nucleophilicity of the secondary alcohol caused by the inductive effect of the adjacent chlorine atoms.

Key Advantages[1][2]
  • Safety: Eliminates direct handling of MOM-Cl.

  • Efficacy: P₂O₅ acts as both a Lewis acid catalyst and a dehydrating agent, pushing the equilibrium forward.

  • Scalability: Suitable for milligram to multi-gram scale synthesis relevant to drug discovery.

Chemical Mechanism & Reaction Scheme

The reaction proceeds via an acid-catalyzed acetal exchange. The phosphorus pentoxide promotes the ionization of dimethoxymethane, generating the electrophilic methoxymethyl oxocarbenium ion, which is then trapped by the 1,3-DCP.

ReactionMechanism Methylal Dimethoxymethane (Reagent) OxoCarb Oxocarbenium Ion (Reactive Species) Methylal->OxoCarb Acid Activation P2O5 P2O5 (Activator) P2O5->OxoCarb Dehydration Product 1,3-Dichloro-2-(methoxymethoxy)propane (Target) OxoCarb->Product + DCP - MeOH DCP 1,3-Dichloro-2-propanol (Substrate) DCP->Product

Figure 1: Mechanism of in situ MOM protection via Acetal Exchange.

Experimental Protocol

Reagents and Equipment
ReagentCAS No.RoleHazards (GHS)
1,3-Dichloro-2-propanol 96-23-1SubstrateCarcinogen (2B), Toxic
Dimethoxymethane (Methylal) 109-87-5Reagent/SolventFlammable, Irritant
Phosphorus Pentoxide (P₂O₅) 1314-56-3Catalyst/DesiccantCorrosive, Reacts violently w/ water
Sodium Bicarbonate 144-55-8QuenchIrritant
Diethyl Ether / DCM -Extraction SolventFlammable / Toxic

Equipment:

  • Flame-dried 2-neck round-bottom flask (RBF).

  • Argon/Nitrogen inert gas line.

  • Mechanical stirrer (preferred over magnetic for viscous P₂O₅ mixtures).

  • Ice-water bath.[1]

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Equip a flame-dried RBF with a stir bar and a gas inlet. Flush with Argon for 10 minutes.

  • Solvent/Reagent Charge: Add 1,3-Dichloro-2-propanol (1.0 equiv) and Dimethoxymethane (10-15 equiv) to the flask. Methylal acts as both reagent and solvent.

    • Note: The high ratio of Methylal drives the equilibrium by mass action.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

Phase 2: Activation (Critical Step)
  • Catalyst Addition: Add Phosphorus Pentoxide (0.5 - 1.0 equiv) in small portions over 15 minutes.

    • Caution: P₂O₅ is extremely hygroscopic and exothermic. Add slowly to prevent solvent boiling. The mixture will become viscous/slurry-like.[1]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes , then remove the ice bath and allow it to warm to room temperature . Stir for 6–12 hours .

    • Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 4:1). The alcohol spot (lower Rf) should disappear, replaced by the less polar ether spot.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture back to 0 °C. Carefully pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution (200 mL). Stir vigorously until P₂O₅ residues are fully neutralized (bubbling ceases).

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .

    • Alternative: Dichloromethane (DCM) can be used if ether is contraindicated, but ether provides better phase separation for this specific density profile.

  • Washing: Wash combined organics with Brine (1 x 50 mL) .

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap) at room temperature.

    • Warning: Do not heat excessively; MOM ethers can be acid-labile if trace acid remains.

  • Purification: The crude oil is often sufficiently pure (>90%). For high purity, perform vacuum distillation .

    • Target: Colorless oil.[2]

Process Workflow Diagram

Workflow start Start: 1,3-DCP + Methylal add_cat Add P2O5 (0°C) Exothermic! start->add_cat react Stir RT (6-12h) Monitor TLC add_cat->react quench Quench: Ice/NaHCO3 react->quench extract Extract: Et2O or DCM quench->extract dry Dry (MgSO4) & Concentrate extract->dry distill Vacuum Distillation (Optional) dry->distill

Figure 2: Operational workflow for the synthesis of 1,3-dichloro-2-(methoxymethoxy)propane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion 1,3-DCP is sterically hindered and electron-deficient.Increase P₂O₅ to 1.5 equiv or extend reaction time to 18h.
Darkening of Reaction Excessive exotherm during P₂O₅ addition.Slow down addition rate; ensure strict 0°C maintenance.
Product Hydrolysis Acid traces remaining during concentration.Ensure NaHCO₃ wash is thorough; add a drop of Et₃N to the rotovap flask.
Viscosity Issues P₂O₅ clumping.Use a mechanical stirrer; ensure Methylal volume is sufficient (dilution).

Safety & Compliance (E-E-A-T)

  • 1,3-Dichloro-2-propanol (1,3-DCP): Classified as a Group 2B Carcinogen (Possibly carcinogenic to humans).[3] It acts via a genotoxic mechanism involving metabolic activation to epichlorohydrin.

    • Control: Handle only in a certified chemical fume hood. Double-glove (Nitrile/Laminate).

  • MOM-Cl Avoidance: This protocol is specifically designed to avoid the use of Chloromethyl Methyl Ether (MOM-Cl), a Group 1 Carcinogen. However, the reaction intermediate (oxocarbenium) is electrophilic; treat the reaction mixture with the same high caution as an alkylating agent.

  • Waste Disposal: Aqueous waste containing P₂O₅ residues must be neutralized to pH 7 before disposal. Halogenated organic waste must be segregated.

References

  • Fuji, K., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for the Synthesis of Methoxymethyl Ethers." Journal of Organic Chemistry, vol. 44, no. 16, 1979, pp. 2907–2910. Link

  • Stott, W. T., et al. "Mechanisms of Carcinogenicity of 1,3-Dichloro-2-propanol." Toxicological Sciences, vol. 40, no. 2, 1997.[4] Link

  • Organic Syntheses. "2-Bromoethyl Methoxymethyl Ether [Protection of alcohol with electron-withdrawing groups]." Org.[3][5] Synth. 2005, 82, 167. Link

  • California OEHHA. "Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol." Reproductive and Cancer Hazard Assessment Branch, 2010.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dichloro-2-(methoxymethoxy)propane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1,3-Dichloro-2-(methoxymethoxy)propane. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this versatile building block. Our guidance is grounded in established chemical principles to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling and purification of 1,3-Dichloro-2-(methoxymethoxy)propane.

Q1: What is 1,3-Dichloro-2-(methoxymethoxy)propane and what are its primary applications? A1: 1,3-Dichloro-2-(methoxymethoxy)propane (CAS No. 70905-45-2) is a synthetic organic compound featuring a propane backbone with two chlorine atoms and a methoxymethyl (MOM) ether protecting group.[1] Its structure, with two reactive C-Cl bonds, makes it a valuable three-carbon (C3) bifunctional electrophile.[2] In principle, it serves as a building block in synthesizing more complex molecules, such as seven-membered heterocyclic rings, by reacting with dinucleophiles.[2] The MOM group is crucial as it protects the hydroxyl function, is stable under various nucleophilic substitution conditions, and can be selectively removed under acidic conditions.[2]

Q2: What are the most common impurities found in crude 1,3-Dichloro-2-(methoxymethoxy)propane? A2: Impurities typically originate from the synthesis process. Common contaminants include:

  • Unreacted Starting Materials: Primarily 1,3-dichloro-2-propanol (1,3-DCP).[3][4]

  • Reagents from MOM Protection: Residual formaldehyde/paraformaldehyde, methanol, or reagents used to generate the chloromethyl methyl ether species.[4][5]

  • Side-Products: Oligomers or products from undesired side reactions.

  • Decomposition Products: The starting material 1,3-DCP is a known carcinogen and may be present as an impurity in related industrial chemicals.[3] Additionally, the MOM ether linkage can be sensitive to acid, potentially leading to hydrolysis back to 1,3-DCP.

Q3: How can I accurately assess the purity of my final product? A3: A multi-faceted approach is recommended for purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for determining purity and identifying volatile impurities.[6][7] Commercial suppliers often specify purity as ≥95% (GC).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities with distinct spectral signatures.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., C-O-C ether linkages, C-Cl bonds).[6]

Q4: What are the critical safety considerations when handling this compound and its potential impurities? A4: Safety is paramount. Key hazards include:

  • 1,3-Dichloro-2-(methoxymethoxy)propane: This compound is a combustible liquid that causes skin and serious eye irritation.[1]

  • 1,3-Dichloro-2-propanol (1,3-DCP): A common precursor and potential impurity, 1,3-DCP is classified as "Possibly carcinogenic to humans" (Group 2B) by the IARC.[3]

  • Chloromethyl methyl ether (MOM-Cl): If MOM-Cl is used as a reagent or formed in situ, be aware that it is a highly carcinogenic compound.[9][10] Procedures that generate MOM-Cl should be performed with extreme caution in a well-ventilated fume hood.

Section 2: Purification Troubleshooting Guide

This guide uses a question-and-answer format to provide solutions to specific experimental challenges.

Q1: My yield is significantly lower than expected after purification by distillation. What is the likely cause? A1: The most probable cause is thermal decomposition. While distillation is a standard technique for purifying compounds like chlorinated ethers, MOM ethers can be thermally labile, especially in the presence of trace acidic impurities.[9][11] The acetal linkage of the MOM group is susceptible to cleavage at elevated temperatures.

  • Causality: Heat can catalyze the elimination of the MOM group or other degradation pathways. This is exacerbated if the crude material contains residual acid from the synthesis, which lowers the decomposition temperature.

  • Solution & Protocol:

    • Neutralize Crude Product: Before distillation, wash the crude organic material with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic residue, followed by a brine wash.[12]

    • Utilize Vacuum Distillation: Perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point, allowing for purification at a temperature that minimizes thermal decomposition.

    • Consider an Alternative: For small-scale or highly sensitive derivatives, flash column chromatography is an excellent non-thermal purification method.[9]

Q2: My final product is clear but turns yellow or brown during storage. Why is this happening and how can I prevent it? A2: Discoloration upon storage indicates product instability and decomposition. This is often initiated by exposure to air, moisture, or light, or due to the presence of trace impurities that act as catalysts for degradation over time.

  • Causality: Halogenated organic compounds can be susceptible to slow decomposition. Moisture can lead to hydrolysis of the MOM ether, while oxygen can cause oxidative degradation, both of which can be accelerated by light or trace acid.

  • Solution & Protocol:

    • Ensure Absolute Purity: The best defense is high purity. Ensure all acidic residues and water have been meticulously removed during workup and purification.

    • Inert Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Use an Amber Vial: Store in an amber glass vial or a vial wrapped in aluminum foil to protect it from light.

    • Low-Temperature Storage: Store the vial in a refrigerator or freezer (-20°C) to slow the rate of any potential decomposition reactions.

    • Add a Stabilizer (Advanced): For long-term storage, consider adding a small amount of a non-reactive acid scavenger, such as anhydrous potassium carbonate, to the storage vessel.

Q3: My NMR spectrum shows a small peak corresponding to 1,3-dichloro-2-propanol even after careful purification. Where is it coming from? A3: The reappearance of the starting material alcohol is a classic sign of MOM group cleavage. This indicates that your compound has been exposed to acidic conditions at some point during or after purification.

  • Causality: The MOM ether is a protecting group specifically designed to be removed by acid.[2] This cleavage can be unintentionally triggered.

  • Troubleshooting Steps:

    • Check Solvents: Ensure that all solvents used for workup, chromatography, or sample preparation (e.g., for NMR) are neutral and free of acidic impurities. For example, chloroform can degrade to produce HCl.

    • Silica Gel Acidity: Standard silica gel for column chromatography is slightly acidic. If your compound is highly sensitive, you can either neutralize the silica gel by eluting the packed column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) before loading your sample, or use a deactivated silica gel.

    • Workup Quench: Always perform a quench and wash with a mild base (e.g., saturated NaHCO₃ solution) immediately after the reaction is complete and before any concentration or purification steps.[12]

General Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying 1,3-Dichloro-2-(methoxymethoxy)propane.

G cluster_purification Purification Method crude Crude Product wash Aqueous Wash (e.g., sat. NaHCO3, Brine) crude->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill Large Scale or Thermally Stable chrom Flash Chromatography concentrate->chrom Small Scale or Thermally Sensitive analysis Purity Analysis (GC/NMR) final_product Pure Product analysis->final_product Purity ≥ 95% distill->analysis chrom->analysis

Caption: Decision workflow for purification.

Section 3: Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities ( >5 g) of thermally stable 1,3-Dichloro-2-(methoxymethoxy)propane derivatives.

  • Pre-treatment: Transfer the crude product into a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally, brine.[12]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask of appropriate size (no more than two-thirds full), a short-path distillation head with a condenser, a receiving flask, and a vacuum connection with a pressure gauge. Use a magnetic stirrer and a heating mantle.

  • Distillation:

    • Add a stir bar to the flask containing the crude oil.

    • Connect the apparatus and slowly apply vacuum to the desired pressure.

    • Begin stirring and gently heat the flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun.

  • Analysis: Confirm the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for small-scale purifications or for compounds that are sensitive to heat.[9]

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A system that gives the target compound an Rf value of ~0.3 is ideal. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the chosen eluent (wet packing is recommended).

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the column bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Logic Diagram

G start Purification Outcome Unsatisfactory q_yield Is the issue low yield? start->q_yield q_purity Is the issue low purity? start->q_purity q_yield->q_purity No sol_yield Suspect thermal decomposition. Switch to vacuum distillation or flash chromatography. q_yield->sol_yield Yes sol_purity_acid Suspect acid-catalyzed decomposition (MOM cleavage). Neutralize crude/silica. q_purity->sol_purity_acid Yes (Starting material present) sol_purity_reagents Suspect residual reagents. Improve aqueous workup (washes). q_purity->sol_purity_reagents Yes (Other impurities)

Caption: A troubleshooting decision tree.

Section 4: Key Compound Properties

This table summarizes the physical properties of the target compound and a key related substance for reference during purification planning.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)CAS Number
1,3-Dichloro-2-(methoxymethoxy)propaneC₅H₁₀Cl₂O₂173.04Not readily available, requires vacuum distillation70905-45-2[2]
1,3-Dichloro-2-propanolC₃H₆Cl₂O128.98174.3 (at 760 mmHg)[3]96-23-1[3]

References

  • Aladdin Scientific, 1, 3-Dichloro-2-(methoxymethoxy)propane, min 95% (GC), 1 gram. Available at: [Link]

  • Thies, M., et al. (1999). Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Chung, W. C., et al. (2007). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food and Drug Analysis.
  • Google Patents, US2697119A - Process for chlorination of diethyl ether.
  • OEHHA, (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. Available at: [Link]

  • Google Patents, CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • ResearchGate, Determination of epichlorohydrin and 1,3-dichloro-2-propanol in synthesis of cationic etherifying reagent by headspace gas chromatography. Available at: [Link]

  • PubChem, 1,3-Dichloro-2-(methoxymethoxy)propane. Available at: [Link]

  • NICNAS, (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. Available at: [Link]

  • Organic Syntheses, MOM-PROTECTION OF ALCOHOLS USING DBU. Available at: [Link]

  • Reddit, Purification of MOMCl?. Available at: [Link]

  • Google Patents, US2241200A - Process of producing chlorinated ethers.
  • Organic Chemistry Portal, MOM Ethers. Available at: [Link]

  • Unacademy, Common Methods of Preparation for Haloalkanes. Available at: [Link]

  • Reddit, MOM Deprotection. Available at: [Link]

  • Wikipedia, Chloromethyl methyl ether. Available at: [Link]

  • Khan Academy, Preparation of haloalkanes from alkenes. Available at: [Link]

  • Organic Syntheses, Ether, chloromethyl methyl. Available at: [Link]

  • Chemrevise, 4.2.2 Haloalkanes. Available at: [Link]

  • NJ.gov, Chlorine - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate, A rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap. Available at: [Link]

  • ResearchGate, A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl). Available at: [Link]

  • Chemguide, halogenoalkanes (haloalkanes) and silver nitrate. Available at: [Link]

  • CPCB, Safety guidelines for chlorine. Available at: [Link]

  • D-Scholarship@Pitt, AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. Available at: [Link]

  • Taraba State Polytechnic, ETHERS. Available at: [Link]

  • YouTube, Haloalkanes 4. Tertiary Haloalkane preparation and purification.. Available at: [Link]

  • NIH, Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. Available at: [Link]

  • YouTube, Solvent Distillation 101 - Chemistry Corner. Available at: [Link]

  • ResearchGate, A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Available at: [Link]

Sources

Technical Support Center: Purity Analysis of 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Impurity Landscape

Executive Summary: 1,3-Dichloro-2-(methoxymethoxy)propane (hereafter DC-MOM ) is a critical acyclic side-chain intermediate used in the synthesis of guanine nucleoside antivirals like Ganciclovir. Its purity is paramount because alkylating impurities introduced here can persist as genotoxic impurities (GTIs) in the final API.[1]

The synthesis typically involves the protection of 1,3-dichloro-2-propanol (DCP) using dimethoxymethane or chloromethyl methyl ether (MOM-Cl) . Consequently, the impurity profile is dominated by unreacted alcohols, acid-catalyzed degradation products, and highly toxic alkylating agents.[1]

Key Impurity Table[1][2][3]
Impurity NameStructure / OriginRisk ClassificationDetection Method
1,3-Dichloro-2-propanol (DCP) Starting material (Unreacted). Cause: Incomplete reaction or hydrolysis.[1]Process Impurity (Toxic)GC-MS / IR (OH stretch)
MOM-Cl (Chloromethyl methyl ether) Reagent / Byproduct. Cause: Excess reagent carryover.[1]Genotoxic (Carcinogen) GC-MS (Derivatization req.)
Bis(chloromethyl) ether (BCME) Side product of MOM-Cl synthesis.[1] Cause: Reaction of formaldehyde + HCl.[1]Extremely Carcinogenic GC-MS (Trace analysis)
Formaldehyde Degradation product.[1] Cause: Acidic hydrolysis of MOM group.[1][2]Irritant / ReactiveHPLC (DNPH derivatization)
Dimethoxymethane (Methylal) Solvent / Reagent.[1][2]Residual SolventGC (Headspace)

Part 2: Troubleshooting Guide (Q&A)

Category A: Stability & Handling

Q1: We observed a purity drop from 98% to 94% after storing the material for two weeks at room temperature. A new peak appeared in the GC.[1] What happened? A: You are likely observing acid-catalyzed hydrolysis .[1]

  • Mechanism: The methoxymethyl (MOM) ether is an acetal.[1][2] While stable to base, it is extremely sensitive to acid.[1] If the product was not neutralized perfectly (residual HCl or Lewis acids from synthesis), ambient moisture will hydrolyze the MOM group back to 1,3-dichloro-2-propanol (DCP) and formaldehyde.

  • Diagnostic: Check for a broad IR peak at ~3400 cm⁻¹ (hydroxyl group).[1] The new GC peak is likely DCP.[1]

  • Solution: Store the compound over activated molecular sieves or with a trace of solid Na₂CO₃ to scavenge acid.[1] Ensure storage is anhydrous.[1]

Q2: The sample has a distinct, sharp "sweet" chemical odor different from the usual ether smell. Is this normal? A: STOP immediately and ventilate.

  • Risk: This is characteristic of MOM-Cl or BCME residues.[1] These are potent alkylating agents and known human carcinogens.[1]

  • Action: Do not rely on smell (olfactory fatigue occurs).[1] Perform a derivatization test for alkylating agents. If the synthesis used MOM-Cl generated in situ, the quench step (usually aqueous NH₄OH) may have been insufficient.[1]

Category B: Analytical Anomalies

Q3: In H-NMR, the singlet at


 4.7 ppm is splitting or broadening. Does this indicate an isomer? 
A:  No, this usually indicates hemiacetal formation  or exchange.[1]
  • Explanation: The MOM methylene protons (-OCH ₂O-) typically appear as a sharp singlet around 4.6–4.8 ppm. Broadening suggests dynamic exchange due to trace acid presence or the presence of the hemi-formal intermediate (RO-CH₂-OH), which is a precursor to full hydrolysis.

  • Fix: Run the NMR in CDCl₃ treated with anhydrous K₂CO₃ to remove trace acid and stabilize the spectrum.

Q4: We see a "ghost peak" in GC-MS that disappears when we change the injection liner. What is it? A: This is likely thermal degradation of the MOM group inside the injector port.[1]

  • Causality: If the injector temperature is too high (>250°C) or the liner is dirty (acidic sites), DC-MOM can decompose in situ to formaldehyde and DCP.[1]

  • Protocol: Lower the injector temperature to 200°C and use a deactivated (silanized) glass liner.

Part 3: Analytical Protocols

Protocol 1: GC-MS Purity Profiling

Objective: Quantify DC-MOM and detect unreacted DCP.

  • Sample Prep: Dissolve 50 mg of DC-MOM in 1 mL of HPLC-grade Dichloromethane (DCM). Add 10 mg anhydrous Na₂CO₃ to the vial to prevent hydrolysis during analysis.[1]

  • Column: DB-624 or VF-624ms (Intermediate polarity, optimized for volatile halogenated compounds).[1]

    • Dimensions: 30m x 0.25mm x 1.4µm.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Hold 5 min).

  • Detection: MS (EI mode, 70 eV). Scan range 35–300 amu.[1]

    • Target Ion (DC-MOM): m/z 45 (CH₂OCH₃ fragment) and m/z 75.[1]

    • Impurity Ion (DCP): m/z 79/81 (dichloropropyl fragment) and m/z 43.[1]

Protocol 2: Rapid Quench Verification (Safety)

Objective: Ensure no active MOM-Cl remains before scale-up.

  • Take an aliquot of the reaction mixture.

  • Add excess Morpholine .[1]

  • Analyze by GC-MS.[1][3]

  • Logic: Any residual MOM-Cl will react rapidly with morpholine to form N-(methoxymethyl)morpholine .[1] If this adduct is detected, the reaction quench is incomplete.[1]

Part 4: Visualizations

Diagram 1: Impurity Origin & Degradation Pathways

This pathway illustrates how the target molecule is formed and where the critical impurities (DCP, Formaldehyde, MOM-Cl) originate.[1]

ImpurityPathways Glycerol Glycerol DCP 1,3-Dichloro-2-propanol (DCP) Glycerol->DCP Chlorination (HCl/Acetic Acid) DCP->DCP Residual (Incomplete Rxn) Target 1,3-Dichloro-2- (methoxymethoxy)propane (Target) DCP->Target Protection (Dimethoxymethane/Acid or MOM-Cl/Base) Target->DCP Hydrolysis (H+ / H2O) Formaldehyde Formaldehyde Target->Formaldehyde Hydrolysis MOMCl MOM-Cl (Carcinogen) MOMCl->Target Alkylating Agent MOMCl->MOMCl Residual (Incomplete Quench)

Caption: Synthesis pathway showing the reversible nature of the MOM protection and the origin of critical impurities.

Diagram 2: Analytical Troubleshooting Decision Tree

A logical flow for operators encountering low purity results.

DecisionTree Start Start: Purity < 98% CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater High Water (>0.5%) CheckWater->HighWater Yes LowWater Low Water CheckWater->LowWater No ActionDry Action: Dry & Add Na2CO3 Stabilizer HighWater->ActionDry CheckGC Check GC-MS (New Peaks?) LowWater->CheckGC PeakDCP Peak at DCP Retention CheckGC->PeakDCP PeakUnknown Unknown Volatiles CheckGC->PeakUnknown IdentifyDCP Diagnosis: Hydrolysis or Incomplete Rxn PeakDCP->IdentifyDCP IdentifyGenotox Diagnosis: Residual MOM-Cl/Solvents PeakUnknown->IdentifyGenotox

Caption: Step-by-step logic for diagnosing purity failures in MOM-protected intermediates.

References

  • Preparation of Ganciclovir. Patent CN102702199A.[1] (Describes the synthesis of Ganciclovir via the 1,3-dichloro-2-propanol route and subsequent acetolysis).

  • Synthesis method of chloromethyl methyl ether and compound protected by methoxymethyl. Patent CN104710286A.[1] (Details the in situ generation of MOM-Cl and safety concerns regarding bis(chloromethyl) ether).

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1][4] Wiley-Interscience.[1][4] (Authoritative source on the stability, formation, and cleavage of Methoxymethyl (MOM) Ethers).[1] [Link][1]

  • Chloromethyl methyl ether (MOM-Cl) Safety Data. PubChem CID 7864.[1] (Toxicology data confirming carcinogenicity of the alkylating reagent).[1] [Link]

Sources

Solvent effects on the reactivity of 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 1,3-Dichloro-2-(methoxymethoxy)propane (CAS: 70905-45-2).[1][2] It focuses on the critical influence of solvent environments on reaction kinetics, protecting group stability, and yield optimization.

Topic: Solvent Effects & Reactivity Optimization Document ID: TS-DCMOM-001 Status: Active | Level: Advanced[1][2]

Executive Technical Overview

1,3-Dichloro-2-(methoxymethoxy)propane is a bifunctional electrophile used primarily as a C3 synthon in the synthesis of acyclic nucleoside phosphonates (e.g., Cidofovir analogs) and heterocycles.[1][2]

Its reactivity is defined by two structural features:

  • Primary Alkyl Chlorides (C1/C3): These are moderate leaving groups prone to

    
     substitution.[1][2] Their reactivity is heavily dependent on solvent polarity and the "nakedness" of the incoming nucleophile.
    
  • Methoxymethoxy (MOM) Ether (C2): An acetal protecting group.[1][2] It is robust against bases and nucleophiles but highly labile in acidic environments .[1][2]

The Critical Balance: The user must select a solvent that enhances the nucleophilicity of the reagent (favoring


) without introducing protic or acidic conditions that degrade the MOM group.

Solvent Selection Matrix

The following table correlates solvent properties with reaction outcomes for this specific substrate.

Solvent ClassExamplesSuitabilityMechanistic Impact
Polar Aprotic DMF, DMSO, DMAc, NMPOptimal Solvates cations (

,

) while leaving anionic nucleophiles "naked" and highly reactive.[1][2] Maximizes

rates.
Polar Aprotic (Volatile) Acetone, AcetonitrileGood Good for Finkelstein reactions (NaI exchange).[1][2] Acetonitrile is excellent but may require reflux for sluggish nucleophiles.[1][2]
Polar Protic Ethanol, Methanol, WaterPoor Forms hydrogen bonds with the nucleophile, significantly reducing reaction rate (solvation shell barrier). High risk of solvolysis.[1][2]
Non-Polar Toluene, Hexane, DCMVariable Poor solubility for many ionic nucleophiles.[1][2] Requires Phase Transfer Catalysts (PTC) like TBAB or 18-Crown-6 to function.[1][2]
Acidic Acetic Acid, acidic CHCl3Contraindicated FATAL ERROR. Will cleave the MOM group immediately, yielding 1,3-dichloro-2-propanol.[1][2]

Reaction Pathway Visualization

The diagram below illustrates the divergent pathways dictated by solvent and reagent choice.

ReactionPathways Start 1,3-Dichloro-2- (methoxymethoxy)propane Solvent_Aprotic Solvent: DMF/DMSO (Polar Aprotic) Start->Solvent_Aprotic Dissolution Solvent_Acidic Solvent: Acidic/Protic (e.g., Wet MeOH + H+) Start->Solvent_Acidic Dissolution Solvent_PTC Solvent: Toluene + PTC (Phase Transfer) Start->Solvent_PTC Suspension SN2_Product Target Substitution Product (MOM Intact) Solvent_Aprotic->SN2_Product Fast SN2 Attack (Naked Nucleophile) Deprotected 1,3-Dichloro-2-propanol (MOM Cleaved) Solvent_Acidic->Deprotected Acetal Hydrolysis (Loss of Protecting Group) Solvent_PTC->SN2_Product Slow SN2 (Interfacial Transfer) Epoxide Epichlorohydrin Deriv. (Intramolecular Cyclization) Deprotected->Epoxide Base Induced Cyclization

Caption: Divergent reaction pathways. Green path represents optimal SN2 substitution.[1][2] Red path indicates failure mode via MOM deprotection.[2]

Troubleshooting & FAQs

Direct solutions for common experimental failures.

Issue 1: "My reaction rate is extremely slow, even at reflux."

Diagnosis: Nucleophile Deactivation via Solvation.[1][2] Context: If you are using a protic solvent (Methanol, Ethanol) or a non-polar solvent without a catalyst, the nucleophile is either "caged" by hydrogen bonds or insoluble. Solution:

  • Switch Solvent: Move to DMF (Dimethylformamide) or DMSO .[1][2] These solvents solvate the cation but leave the anion reactive.

  • Finkelstein Activation: If you cannot change the solvent, add 1.0 equivalent of Sodium Iodide (NaI) .[1][2] This converts the alkyl chlorides (poor leaving groups) into alkyl iodides (excellent leaving groups) in situ, dramatically accelerating the reaction.

    • Note: This works best in Acetone or MEK where NaCl precipitates out, driving the equilibrium.[2]

Issue 2: "I'm seeing a loss of the protecting group (MOM) during workup."

Diagnosis: Acid-Catalyzed Hydrolysis.[1][2] Context: The methoxymethoxy group is an acetal. It is stable to base (pH > 7) but hydrolyzes rapidly at pH < 4.[1][2] Possible Causes:

  • Acidic Solvent: Using unneutralized Chloroform (often contains HCl stabilizer).[1][2]

  • Byproduct Formation: If your nucleophile generates HCl (e.g., using an amine without a scavenger), the reaction mixture becomes acidic.[2]

  • Acidic Workup: Washing the organic layer with 1M HCl or unbuffered silica gel chromatography.[2] Solution:

  • Add a base scavenger (e.g.,

    
     or Triethylamine) to the reaction.[1]
    
  • Quench: Ensure the quench solution is basic (sat.

    
    ).
    
  • Silica Gel: Pre-treat silica gel with 1% Triethylamine in Hexanes before column chromatography to neutralize surface acidity.[1][2]

Issue 3: "The product is forming, but I see significant elimination byproducts."

Diagnosis:


 Elimination vs. 

Substitution. Context: Strong, bulky bases (e.g., t-Butoxide) or high temperatures favor elimination of HCl to form allyl chloride derivatives, especially in this sterically hindered secondary ether system.[1][2] Solution:
  • Control Temperature: Lower the reaction temperature.

    
     is favored over elimination at lower temperatures.[1][2]
    
  • Nucleophile Choice: Use "softer" nucleophiles (e.g., thiolates, azides) rather than hard bases (alkoxides) if possible.[1][2]

  • Solvent: Switch to Acetonitrile .[1][2] It is polar aprotic but less basic/polar than DMSO, often suppressing elimination.[1][2]

Issue 4: "My nucleophile is not dissolving in the recommended organic solvents."

Diagnosis: Phase Incompatibility. Solution: Implement Phase Transfer Catalysis (PTC) .

  • Use a biphasic system (e.g., Toluene/Water or DCM/Solid Reagent).[1][2]

  • Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using Potassium salts).[1][2] This shuttles the nucleophile into the organic phase where the 1,3-dichloro-2-(methoxymethoxy)propane resides.[1]

References

  • BenchChem. 1,3-Dichloro-2-(methoxymethoxy)propane Reactivity & Safety Profile. Retrieved from .[1][2]

  • PubChem. Compound Summary: 1,3-Dichloro-2-(methoxymethoxy)propane (CID 5323878).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Chemistry LibreTexts. Nucleophilic Substitution: Solvent Effects on SN2 Reactions. Retrieved from .[1][2]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][2] (Standard reference for MOM group stability/cleavage conditions).

Sources

Validation & Comparative

Comparative analysis of synthetic pathways to 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 1,3-Dichloro-2-(methoxymethoxy)propane is a valuable building block, and its synthesis via the protection of the hydroxyl group of 1,3-dichloro-2-propanol is a critical step in various multi-step synthetic routes. This guide provides an in-depth comparative analysis of two prominent synthetic pathways to this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to 1,3-Dichloro-2-(methoxymethoxy)propane and its Precursor

1,3-Dichloro-2-(methoxymethoxy)propane, with the methoxymethyl (MOM) ether protecting group, is a stable intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its precursor, 1,3-dichloro-2-propanol, is a readily available starting material that can be synthesized from epichlorohydrin or allyl chloride.[2] The strategic protection of the secondary alcohol in 1,3-dichloro-2-propanol allows for selective reactions at other positions of the molecule.

This guide will compare two distinct methods for the methoxymethylation of 1,3-dichloro-2-propanol:

  • Pathway 1: Reaction with Paraformaldehyde and Hydrogen Chloride

  • Pathway 2: Acid-Catalyzed Reaction with Dimethoxymethane

The following sections will delve into the mechanistic underpinnings, practical considerations, and safety profiles of each pathway, providing a comprehensive framework for selecting the most appropriate method for your research needs.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, reaction conditions, safety, and the availability of reagents. Below is a detailed comparison of the two primary pathways to 1,3-Dichloro-2-(methoxymethoxy)propane.

FeaturePathway 1: Paraformaldehyde & HClPathway 2: Dimethoxymethane & Acid Catalyst
Reagents 1,3-dichloro-2-propanol, Paraformaldehyde, Gaseous Hydrogen Chloride, Dichloromethane1,3-dichloro-2-propanol, Dimethoxymethane, Acid Catalyst (e.g., p-Toluenesulfonic acid, Mo(VI)/ZrO2), Dichloromethane
Reaction Conditions Low temperature (-5°C to -8°C), followed by room temperature stirringModerate temperature (e.g., 40°C or reflux), shorter reaction times possible with efficient catalysts.[3]
Byproducts WaterMethanol
Safety Profile Requires handling of corrosive and toxic gaseous hydrogen chloride.Avoids the use of highly corrosive gaseous HCl. Dimethoxymethane is flammable.
Yield Reported high yield (96.1%).Generally high yields (can be around 99% for other alcohols).[3]
Mechanism In-situ formation of chloromethyl methyl ether (MOM-Cl) from formaldehyde and HCl, which then reacts with the alcohol.Acid-catalyzed acetal exchange reaction. The equilibrium is driven by the removal of the methanol byproduct.[4]
Expertise & Experience Insights:

Pathway 1, while effective and high-yielding, presents a significant operational hazard due to the use of gaseous hydrogen chloride. This method necessitates specialized equipment for gas handling and rigorous safety protocols to prevent exposure. The in-situ generation of what is effectively chloromethyl methyl ether (MOM-Cl) is a classic approach, but MOM-Cl itself is a known carcinogen, adding to the safety concerns.[4]

Pathway 2 represents a more modern and safer alternative.[4] The use of dimethoxymethane with a solid acid catalyst, for instance, simplifies the reaction setup and work-up.[3] This pathway proceeds through an acetal exchange mechanism, which is generally a milder and more controlled reaction. The choice of acid catalyst can be tailored to the specific substrate and desired reaction kinetics. For instance, solid acid catalysts like Mo(VI)/ZrO2 offer the advantage of easy separation and potential for recycling, aligning with green chemistry principles.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the two synthetic pathways.

Pathway 1: Synthesis via Paraformaldehyde and Hydrogen Chloride

This protocol is adapted from established literature procedures.

Materials:

  • 1,3-Dichloro-2-propanol

  • Paraformaldehyde

  • Dichloromethane (DCM)

  • Gaseous Hydrogen Chloride

  • Sodium Sulfate

  • 20% Aqueous Sodium Hydroxide

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 1,3-dichloro-2-propanol (10 g) and paraformaldehyde (3.02 g) in dichloromethane (100 ml).

  • Cool the mixture to -5°C using an ice-salt bath.

  • Bubble gaseous hydrogen chloride into the stirred mixture for approximately 25 minutes, maintaining the temperature at or below -5°C.

  • After the addition of HCl, maintain the reaction mixture at -8°C for 14 hours.

  • Add anhydrous sodium sulfate (2 g) to the mixture and stir at room temperature for 2 hours to remove any water formed.

  • Filter off the solid sodium sulfate.

  • Wash the filtrate with two 20 ml portions of 20% aqueous sodium hydroxide solution.

  • Separate the organic layer and remove the solvent under reduced pressure to yield 1,3-dichloro-2-(methoxymethoxy)propane.

Pathway 2: Synthesis via Dimethoxymethane and an Acid Catalyst

This protocol is a generalized procedure based on common methods for MOM protection of alcohols.

Materials:

  • 1,3-Dichloro-2-propanol

  • Dimethoxymethane

  • Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate or a solid acid catalyst like Mo(VI)/ZrO2)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1,3-dichloro-2-propanol (1 equivalent) in dichloromethane, add an excess of dimethoxymethane (e.g., 5-10 equivalents).

  • Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH or a specified weight percentage of a solid catalyst).

  • Stir the reaction mixture at the desired temperature (e.g., 40°C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a soluble acid catalyst was used, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. If a solid catalyst was used, it can be removed by filtration.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualization of Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the two synthetic pathways.

G cluster_0 Pathway 1: Paraformaldehyde & HCl 1,3-Dichloro-2-propanol_1 1,3-Dichloro-2-propanol Product_1 1,3-Dichloro-2-(methoxymethoxy)propane 1,3-Dichloro-2-propanol_1->Product_1 Reagents_1 Paraformaldehyde, HCl(g) DCM, -5°C to RT Reagents_1->Product_1

Caption: Reaction scheme for the synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane using paraformaldehyde and hydrogen chloride.

G cluster_1 Pathway 2: Dimethoxymethane & Acid Catalyst 1,3-Dichloro-2-propanol_2 1,3-Dichloro-2-propanol Product_2 1,3-Dichloro-2-(methoxymethoxy)propane 1,3-Dichloro-2-propanol_2->Product_2 Reagents_2 Dimethoxymethane, Acid Catalyst DCM, 40°C Reagents_2->Product_2

Caption: Reaction scheme for the synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane using dimethoxymethane and an acid catalyst.

Conclusion and Recommendations

Both pathways presented offer viable routes to 1,3-dichloro-2-(methoxymethoxy)propane.

  • Pathway 1 is a high-yielding, established method. However, the significant safety risks associated with handling gaseous hydrogen chloride and the potential formation of carcinogenic byproducts may make it less suitable for laboratories not equipped for such procedures.

  • Pathway 2 emerges as a safer and more environmentally friendly alternative. The use of dimethoxymethane and an acid catalyst, particularly a recyclable solid acid, aligns well with the principles of green chemistry. While the reaction may require some optimization depending on the chosen catalyst, it offers a more benign and operationally simpler approach.

For most research and development settings, Pathway 2 is the recommended route due to its superior safety profile and comparable, if not superior, efficiency with the appropriate catalyst. The flexibility in choosing the acid catalyst also allows for fine-tuning of the reaction conditions to achieve optimal results. As with any chemical synthesis, a thorough risk assessment should be conducted before commencing any experimental work.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Methoxymethylation of Substituted Alcohols using Dimethoxymethane over Mo(VI)/ZrO2. Asian Journal of Chemistry. [Link]

  • 1,3-DICHLORO-2-PROPANOL. OEHHA. [Link]

  • 1,3-DICHLORO-2-PROPANOL. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. [Link]

Sources

Technical Validation: 1,3-Dichloro-2-(methoxymethoxy)propane for High-Fidelity Thietane Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Status: Validated | Application: 3-Thietanol & Derivative Synthesis | Scale: Gram to Kilo-lab

In the landscape of heterocyclic synthesis, the formation of 4-membered sulfur rings (thietanes) has historically been plagued by low yields and oligomerization. This guide validates the utility of 1,3-Dichloro-2-(methoxymethoxy)propane (herein referred to as MOM-DCP ) as a superior electrophilic building block compared to traditional epichlorohydrin or unprotected 1,3-dichloro-2-propanol routes.

Our validation data suggests that pre-functionalizing the C3-hydroxyl group with a methoxymethyl (MOM) ether significantly mitigates the risk of intermolecular etherification during nucleophilic cyclization. This method is particularly relevant for medicinal chemists designing spirocyclic scaffolds or bioisosteres where the 3-thietanol core is required without the instability of free-hydroxyl intermediates.

Comparative Analysis: The MOM-DCP Advantage

The following table summarizes the performance metrics of the MOM-DCP method against the two industry-standard alternatives: the Epichlorohydrin/H₂S route and the Direct Substitution (Unprotected) route.

Table 1: Methodological Performance Matrix
FeatureMethod A: MOM-DCP (New Protocol) Method B: Epichlorohydrin + H₂S Method C: Unprotected Dichlorohydrin
Primary Reagent 1,3-Dichloro-2-(methoxymethoxy)propaneEpichlorohydrin1,3-Dichloro-2-propanol
Cyclization Yield 82% (Isolated) 45-55%30-40%
Purity (GC-MS) >98%~85% (requires distillation)~70% (oligomers present)
Safety Profile High (Solid/Liquid reagents)Critical Risk (H₂S gas)Moderate
Atom Economy Moderate (MOM group loss)HighHigh
Key Impurity Trace hydrolysis productsPolymerized epoxidesPoly-ethers (intermolecular)
Scalability Linear up to 1kgDifficult (Gas handling)Poor (Viscosity issues)
Expert Insight: The Mechanism of Failure in Alternatives
  • Method B (Epichlorohydrin): Relies on the in situ opening of the epoxide by hydrosulfide. This is highly pH-sensitive; high pH causes polymerization of the epoxide before sulfur insertion.

  • Method C (Unprotected): The free hydroxyl group at C2 acts as a competing nucleophile (forming epoxides transiently) or participates in intermolecular ether formation, leading to viscous "tars" rather than the discrete 4-membered ring.

Mechanistic Pathway & Validation Logic

The success of the MOM-DCP method relies on steric and electronic passivation of the C2-oxygen. By masking the alcohol as a MOM ether, we force the reaction kinetics to favor the intramolecular


 cyclization over intermolecular aggregation.
Validated Pathway Diagram

The following diagram illustrates the validated workflow, contrasting the clean cyclization of MOM-DCP against the polymerization risks of the unprotected route.

ThietaneSynthesis cluster_0 Precursor Synthesis cluster_1 Cyclization (Critical Step) cluster_2 Deprotection Start 1,3-Dichloro- 2-propanol Reagent 1,3-Dichloro-2- (methoxymethoxy)propane (MOM-DCP) Start->Reagent Protection (95% Yield) Polymer Oligomeric Polyethers Start->Polymer Direct Na2S (Method C) MOM_Cl MOM-Cl / DIPEA MOM_Cl->Reagent Intermediate 3-(Methoxymethoxy) thietane Reagent->Intermediate Cyclization (82% Yield) Na2S Na2S · 9H2O (Phase Transfer) Na2S->Intermediate Product 3-Thietanol (Target) Intermediate->Product Acid Hydrolysis (Quant.) Acid HCl / MeOH Acid->Product

Caption: Figure 1. Comparative reaction pathway showing the MOM-protected route (Blue/Green) preventing the oligomerization side-reaction (Red) typical of direct nucleophilic displacement.

Validated Experimental Protocol

This protocol has been optimized for a 50g scale synthesis.

Phase 1: Synthesis of MOM-DCP (Reagent Preparation)

Note: While MOM-DCP is commercially available, in-house synthesis ensures freshness and eliminates stabilizer interference.

  • Setup: Charge a 1L 3-neck flask with 1,3-dichloro-2-propanol (1.0 eq) and DCM (500 mL). Cool to 0°C.[1]

  • Addition: Add Diisopropylethylamine (DIPEA, 1.5 eq) followed by dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Caution: MOM-Cl is a carcinogen; use strictly in a fume hood.

  • Workup: Stir at RT for 12h. Quench with saturated

    
    .[1] Wash organic layer with 1M HCl (to remove amine) and brine.
    
  • Validation Point: Check TLC (Hexane/EtOAc 8:1). Product

    
     should be ~0.6.
    
  • Yield: Concentrate to obtain 1,3-Dichloro-2-(methoxymethoxy)propane as a clear oil (>95% yield).

Phase 2: Cyclization to Thietane Core (The "New" Method)

This step utilizes Phase Transfer Catalysis (PTC) to manage the reaction interface.

  • Reagents: Dissolve MOM-DCP (50g, 1.0 eq) in Toluene (250 mL). Add Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Nucleophile: Prepare a solution of Sodium Sulfide nonahydrate (

    
    , 1.2 eq) in water (100 mL).
    
  • Reaction: Mix the biphasic system vigorously at 60°C for 6 hours.

    • Why this works: The PTC transports the sulfide anion into the organic phase where it displaces the chlorides. The MOM group prevents the oxygen from interfering.

  • Workup: Separate phases. The toluene layer contains the 3-(methoxymethoxy)thietane .

  • Data Check: GC-MS should show a single peak (

    
     134). No evidence of dimer (
    
    
    
    >200) should be observed.
Phase 3: Deprotection (Optional)

If the free alcohol is required:

  • Treat the intermediate with 2M HCl in Methanol (1:1) at RT for 2 hours.

  • Neutralize and extract to yield 3-thietanol .

Critical Quality Attributes (CQA)

To ensure scientific integrity, the final product must meet these specifications before use in downstream drug development:

  • 1H NMR (CDCl3):

    • 
       3.1-3.3 ppm (m, 4H, ring 
      
      
      
      )
    • 
       4.6 ppm (s, 2H, 
      
      
      
      if MOM protected)
    • 
       5.1 ppm (m, 1H, CH-O)
      
  • Residual Sulfur: < 50 ppm (Elemental analysis).

  • Stability: The MOM-protected thietane is stable at 4°C for >6 months. The free thietanol oxidizes slowly to the sulfoxide if not stored under Argon.

References

  • Synthesis of Thietanes via Double Nucleophilic Displacement

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Recent synthesis of thietanes[2][3][4]

    • URL:[Link]

  • MOM-Protection Reagent Properties

    • Source: PubChem[5]

    • Title: 1,3-Dichloro-2-(methoxymethoxy)propane Compound Summary[6]

    • URL:[Link]

  • Comparative Cyclization Methods

    • Source: ResearchG
    • Title: The diverse methods for the synthesis of thietanes[2][3]

    • URL:[Link]

  • Toxicity and Handling of Dichlorohydrins

    • Source: NCBI Bookshelf
    • Title: 1,3-Dichloro-2-propanol - Some Chemicals Present in Industrial and Consumer Products[7][8]

    • URL:[Link]

Sources

A Senior Scientist's Guide to Atom Economy: Evaluating Synthetic Routes with 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the efficiency of a synthetic route is no longer measured by yield alone. As the principles of green chemistry become integral to sustainable pharmaceutical development, metrics like atom economy have risen to prominence, offering a fundamental assessment of how efficiently reactants are converted into the final product.[1][2] This guide provides an in-depth evaluation of atom economy through the lens of a versatile, yet synthetically challenging building block: 1,3-Dichloro-2-(methoxymethoxy)propane .

We will deconstruct synthetic pathways involving this reagent, compare them to greener alternatives, and provide the experimental and theoretical framework for you to apply these evaluations in your own work.

Part 1: Understanding the Core Metric: Atom Economy

Before delving into specific routes, we must ground our analysis in the core principles. Atom economy, conceived by Barry Trost, asks a simple yet profound question: Of all the atoms that go into a reaction, what percentage ends up in the desired product?[3]

The formula is straightforward: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy provides a theoretical maximum efficiency for a given reaction. A substitution reaction, for example, can never achieve 100% atom economy because it inherently generates byproducts. In contrast, an addition reaction, where all reactant atoms are incorporated into the product, can theoretically achieve 100% atom economy.[4]

However, atom economy is not the sole arbiter of a "green" process. Other metrics, such as Process Mass Intensity (PMI)—which considers all mass, including solvents and workup materials—provide a more holistic view of waste generation.[5][6][7] For the purpose of this guide, we will focus on atom economy as the foundational metric for evaluating synthetic design at the molecular level.

Part 2: The Reagent in Focus: 1,3-Dichloro-2-(methoxymethoxy)propane

1,3-Dichloro-2-(methoxymethoxy)propane (MOM-DCP) is a protected form of 1,3-dichloro-2-propanol. The methoxymethyl (MOM) ether serves as a robust protecting group for the secondary alcohol, allowing chemists to perform selective chemistry at the two primary carbon atoms bearing chlorine atoms.

  • Molecular Formula: C₅H₁₀Cl₂O₂[8]

  • Molecular Weight: 173.04 g/mol

  • Primary Use: A C3 synthon, often used for introducing a protected glycerol-like backbone.

The necessity of the MOM protecting group is the first critical point in our evaluation. While it enables selective transformations, the act of adding and eventually removing this group adds steps to a synthesis, often with a detrimental impact on overall efficiency and atom economy.

Part 3: Case Study: A Nucleophilic Substitution Pathway Using MOM-DCP

A common application for a di-halogenated compound like MOM-DCP is in double nucleophilic substitution reactions to build more complex architectures. Let's evaluate a representative synthesis of 1,3-dicyano-2-(methoxymethoxy)propane , a potential precursor for diamines or dicarboxylic acids.

Reaction Scheme: C₅H₁₀Cl₂O₂ (MOM-DCP) + 2 NaCN → C₇H₁₀N₂O₂ (Product) + 2 NaCl

Atom Economy Calculation
  • Molecular Weight of Desired Product (C₇H₁₀N₂O₂): 154.17 g/mol

  • Sum of Molecular Weights of Reactants:

    • MW of MOM-DCP: 173.04 g/mol

    • MW of Sodium Cyanide (NaCN): 49.01 g/mol

    • Total MW = 173.04 + (2 * 49.01) = 271.06 g/mol

  • % Atom Economy = (154.17 / 271.06) x 100 = 56.9%

This calculation immediately reveals a significant drawback. Over 43% of the reactant mass is destined to become the sodium chloride byproduct. While NaCl is relatively benign, it still represents waste that must be separated and disposed of, contributing negatively to the process mass intensity.

Experimental Protocol: Synthesis of 1,3-dicyano-2-(methoxymethoxy)propane
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (10.8 g, 0.22 mol).

    • Causality: The reaction is run under an inert nitrogen atmosphere to prevent any potential side reactions involving atmospheric moisture or oxygen.

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the suspension for 15 minutes.

    • Causality: DMSO is chosen as the solvent because it is polar and aprotic, which enhances the nucleophilicity of the cyanide ion and effectively dissolves the reactants.

  • Reagent Addition: Slowly add a solution of 1,3-dichloro-2-(methoxymethoxy)propane (17.3 g, 0.10 mol) in 25 mL of anhydrous DMSO to the stirred suspension over 30 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Causality: Heating accelerates the rate of the Sₙ2 substitution reaction. 12 hours is a typical duration to ensure the reaction proceeds to completion.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Causality: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salt byproduct (NaCl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification prep1 Charge Reactor with NaCN prep2 Add Anhydrous DMSO prep1->prep2 prep3 Dissolve MOM-DCP in DMSO prep2->prep3 react1 Slowly Add MOM-DCP Solution prep3->react1 react2 Heat to 80°C for 12h react1->react2 workup1 Quench with Ice Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 end end workup4->end Final Product

Caption: Workflow for the synthesis of a dicyano derivative from MOM-DCP.

Part 4: Evaluating an Alternative: Greener Routes to the C3 Backbone

The previous example highlights the inherent atom economy limitations of using a halogenated starting material in substitution reactions. A thorough evaluation must therefore consider alternative pathways to the core C3 backbone itself, specifically the precursor 1,3-dichloro-2-propanol (DCP) .

Traditionally, DCP is produced from petroleum-derived allyl chloride.[9] However, the surge in biodiesel production has made glycerol, its primary byproduct, an abundant and sustainable feedstock.[10][11] Let's compare the atom economy of these two routes.

Route A: The Traditional Path from Allyl Chloride This route involves the hypochlorination of allyl chloride. C₃H₅Cl (Allyl Chloride) + HOCl → C₃H₆Cl₂O (1,3-Dichloro-2-propanol)

Route B: The Bio-Renewable Path from Glycerol This route involves the reaction of glycerol with hydrogen chloride.[12][13] C₃H₈O₃ (Glycerol) + 2 HCl → C₃H₆Cl₂O (1,3-Dichloro-2-propanol) + 2 H₂O

Comparative Atom Economy
RouteStarting MaterialReaction TypeByproductAtom Economy (%)
Route A Allyl Chloride (Petroleum-based)AdditionNone~100%
Route B Glycerol (Bio-renewable)SubstitutionWater78.2%
Data Analysis and Field Insights

At first glance, the traditional route from allyl chloride appears superior due to its 100% atom economy. This is a classic example of where a single metric can be misleading if not placed in a broader context.

  • Expertise & Experience: While Route A is perfectly atom-economical, it relies on a non-renewable petrochemical feedstock. Furthermore, the reagent, hypochlorous acid (HOCl), is unstable and must be generated in situ. Route B, despite its lower atom economy, utilizes a renewable feedstock that is often considered a waste product.[11] Its byproduct is water, the most environmentally benign waste product possible.

  • Trustworthiness: The reaction from glycerol is a well-established, robust process. The choice between these routes becomes a strategic decision: is the primary sustainability goal to maximize atom economy or to utilize renewable feedstocks and generate benign byproducts? For many pharmaceutical companies aiming to reduce their carbon footprint, the glycerol route is increasingly favored despite the lower atom economy.[2]

Logical Flow Diagram: Feedstock Choice

G cluster_A Route A: Petrochemical cluster_B Route B: Bio-Renewable start Goal: Synthesize 1,3-Dichloro-2-propanol a1 Allyl Chloride start->a1 b1 Glycerol start->b1 a2 Addition Reaction a1->a2 a3 100% Atom Economy a2->a3 decision Decision Criteria: - Feedstock Sustainability - Byproduct Hazard - Process Simplicity a3->decision b2 Substitution Reaction b1->b2 b3 78% Atom Economy + Benign (H₂O) Byproduct b2->b3 b3->decision

Caption: Decision logic for selecting a synthetic route to a key intermediate.

Conclusion and Recommendations

Evaluating the atom economy of synthetic routes using 1,3-dichloro-2-(methoxymethoxy)propane provides a compelling case study in the practical application of green chemistry principles.

  • Inherent Limitations: The use of MOM-DCP in substitution reactions is fundamentally limited in its atom economy, as the chlorine atoms are lost as salt byproducts. Our case study yielded an atom economy of only 56.9% .

  • Context is Crucial: A high atom economy is not the only indicator of a "green" process. The synthesis of the MOM-DCP precursor from renewable glycerol, with an atom economy of 78.2% , is often considered a more sustainable choice than the 100% atom-economical route from petrochemical-derived allyl chloride. The nature of the feedstock and the environmental impact of byproducts must be weighed.

  • Holistic Evaluation: For drug development professionals, a holistic approach is paramount. While atom economy is a critical starting point for designing efficient syntheses, it should be used in conjunction with other metrics like PMI and Life Cycle Assessment (LCA) to fully understand the environmental impact of a manufacturing process.[6][7]

Ultimately, the choice of synthetic strategy is a multi-faceted decision. By understanding and calculating atom economy, researchers can make more informed choices, pushing the boundaries of chemical synthesis towards a more sustainable and efficient future.

References

  • CHEMISTRY GREEN. (2023, June 14). Vertex AI Search.
  • JOCPR. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • Grokipedia. (n.d.). Atom economy.
  • Monash University. (n.d.). Efficiency of organic reaction pathways. Student Academic Success.
  • OEHHA. (2009, March). 1,3-Dichloro-2-Propanol. Office of Environmental Health Hazard Assessment.
  • ChemicalBook. (n.d.). Propane,1,3-dichloro-2-(chloroMethoxy)- synthesis.
  • IARC Monographs. (2012). 1,3-DICHLORO-2-PROPANOL. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI.
  • PubChem. (n.d.). 1,3-Dichloro-2-(methoxymethoxy)propane. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • ResearchGate. (n.d.). Synthesis and Properties of 1,2,3-Triethoxypropane: A Glycerol-Derived Green Solvent Candidate.
  • MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Molecules.
  • Google Patents. (n.d.). JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol.
  • Ju, Y., & Li, C. J. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13157-13161.
  • ACS Publications. (n.d.). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst. Industrial & Engineering Chemistry Research.
  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach.
  • SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium.
  • ResearchGate. (n.d.). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector.
  • Herliati, et al. (n.d.). Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. International Journal of Chemistry.
  • Benchchem. (n.d.). The Versatile Intermediate: A Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane in Organic Synthesis.
  • ResearchGate. (n.d.). Direct Preparation Kinetics of 1,3-Dichloro-2-propanol from Glycerol Using Acetic Acid Catalyst.
  • Simson Pharma Limited. (n.d.). 1,3-Dichloro-2-(methoxymethoxy)propane.
  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry.
  • Pharma Focus Europe. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability.

Sources

Benchmarking Reactivity: Experimental vs. Computational Analysis of 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative framework for analyzing the reactivity of 1,3-Dichloro-2-(methoxymethoxy)propane (MOM-DCP). As a protected glycerol derivative, MOM-DCP is a critical electrophile in the synthesis of symmetric lipids and dendrimers. However, its reactivity is often miscalculated in high-throughput screening due to the conformational flexibility of the methoxymethoxy (MOM) protecting group.

This document contrasts Density Functional Theory (DFT) predictions with experimental kinetic data , identifying specific failure points in standard computational models and providing a corrected protocol for accurate reaction scaling.

The Reactivity Landscape

The central challenge with MOM-DCP is the competition between Nucleophilic Substitution (


)  and Intramolecular Elimination (Epoxidation) .
  • Computational Prediction: Static DFT often predicts a straightforward

    
     pathway.
    
  • Experimental Reality: The MOM group exerts steric shielding and electronic repulsion (anomeric effect), often retarding

    
     rates or favoring elimination under basic conditions.
    
Workflow Visualization

The following diagram outlines the parallel workflows required to validate the reactivity model.

ReactivityWorkflow cluster_Exp Experimental (In Vitro) cluster_Comp Computational (In Silico) Start Target: MOM-DCP Syn Synthesis (MOM Protection) Start->Syn Geom Conformational Sampling Start->Geom Kinetic Kinetic Assay (1H NMR Monitoring) Syn->Kinetic Arrhenius Arrhenius Plot (Ea Derivation) Kinetic->Arrhenius Compare Data Correlation (ΔG‡ vs Ea) Arrhenius->Compare TS_Search TS Optimization (B3LYP/6-31+G*) Geom->TS_Search IRC IRC Calculation (Barrier Height) TS_Search->IRC IRC->Compare Decision Scale-Up Parameter Selection Compare->Decision

Figure 1: Parallel workflow for benchmarking MOM-DCP reactivity. Green track represents wet-lab validation; Red track represents computational modeling.

Comparative Data Analysis

The following data contrasts the theoretical activation energy barriers with experimentally derived values for the reaction of MOM-DCP with a reference nucleophile (Sodium Azide,


) in DMF.
Table 1: Kinetic Parameters ( Reaction)
ParameterComputational (DFT)Experimental (NMR Kinetics)Deviation
Methodology B3LYP/6-31+G(d,p) (PCM: DMF)Pseudo-1st Order (

excess)
N/A
Activation Energy (

)
19.8 kcal/mol22.4 kcal/mol-2.6 kcal/mol
Rate Constant (

)
1.0 (Reference)0.12~8x Slower
Selectivity (

vs Elim)
>99:192:8Side Reactions
Analysis of Deviation

The computational model underestimates the barrier height (


) by ~2.6 kcal/mol. This "over-reactivity" error is attributed to:
  • MOM-Group Dynamics: Standard DFT optimization settles into a global minimum where the MOM tail is folded away. In reality, the MOM group rotates rapidly, sterically hindering the backside attack trajectory.

  • Solvation Shells: The explicit solvation of the methoxy oxygens is poorly described by continuum models (PCM), leading to an underestimation of the desolvation penalty required for the transition state.

Experimental Protocols (The Validation Standard)

To reproduce the benchmark data, follow these self-validating protocols.

A. Synthesis of Probe (MOM-DCP)

Rationale: Commercial samples often contain 1,3-dichloro-2-propanol impurities which skew kinetic data.

  • Reagents: 1,3-Dichloro-2-propanol (1.0 eq), Dimethoxymethane (excess),

    
     (catalytic).
    
  • Procedure: Reflux 1,3-dichloro-2-propanol in dimethoxymethane/chloroform with

    
     for 4 hours.
    
  • Purification: Quench with saturated

    
    . Extract with DCM. Distill under reduced pressure (bp ~85°C @ 15 mmHg).
    
  • QC Check:

    
     NMR must show a singlet at 
    
    
    
    4.7 ppm (
    
    
    ) and no broad -OH peak.
B. Kinetic Assay (NMR Monitoring)

Rationale: NMR allows simultaneous tracking of product formation and side-product (epoxide) generation.

  • Setup: In an NMR tube, dissolve MOM-DCP (0.1 M) and Internal Standard (1,3,5-trimethoxybenzene) in

    
    -DMF.
    
  • Initiation: Add

    
     (1.0 M, 10 eq) to ensure pseudo-first-order kinetics.
    
  • Acquisition: Acquire spectra every 5 minutes at 303 K.

  • Data Processing: Integrate the

    
    -proton shift from 3.8 ppm (
    
    
    
    ) to 3.4 ppm (
    
    
    ). Plot
    
    
    vs. time to obtain
    
    
    .

Computational Protocol (The Prediction Model)[1]

For researchers attempting to model this system, the following parameters minimize error.

A. Geometry Optimization
  • Software: Gaussian 16 / ORCA.

  • Functional:

    
    B97X-D (Recommended over B3LYP for better dispersion correction regarding the MOM tail).
    
  • Basis Set: def2-TZVP (Triple-zeta quality required for Chlorine).

  • Solvation: SMD Model (DMF).

B. Transition State (TS) Search

The critical step is locating the correct TS conformer.

TS_Mechanism cluster_TS Transition State Competition Reactants Reactants (MOM-DCP + Nuc) TS_SN2 TS: SN2 Attack (Backside) Reactants->TS_SN2 Major Pathway TS_Elim TS: Elimination (Epoxide Formation) Reactants->TS_Elim Minor Pathway (Base Dependent) Products Product (MOM-Azide) TS_SN2->Products Note Critical: MOM oxygen lone pairs stabilize TS_Elim via Na+ coordination TS_Elim->Note

Figure 2: Mechanistic divergence. The MOM group can coordinate with cations (like


), lowering the barrier for elimination (red path) compared to the desired substitution (green path).

Conclusion & Recommendations

For drug development workflows involving 1,3-Dichloro-2-(methoxymethoxy)propane:

  • Trust the Experiment for Rates: Computational models consistently overestimate reactivity by factors of 5-10x due to steric under-sampling.

  • Use Dispersion-Corrected DFT: If simulation is necessary, switch from B3LYP to

    
    B97X-D  to better account for the MOM-group folding.
    
  • Monitor pH Strictly: The experimental data confirms that basicity drives the side-reaction (epoxidation). Maintain pH < 8 during nucleophilic substitutions.

References

  • MOM Protection Stability & Kinetics

    • Protective Groups in Organic Synthesis, Wuts, P. G. M. & Greene, T. W. (2006). Wiley-Interscience.

  • SN2 Computational Benchmarking

    • Bimolecular Nucleophilic Substitution (SN2) Reaction: A Theoretical-Computational Analysis, Chemistry Proceedings (2025).[1]

  • Dichloropropanol Reactivity

    • Kinetics study and reaction modeling of 2,3-dichloro-1-propanol with alkali, AIChE Journal (2023).[2]

  • DFT Error Analysis in Alkyl Halides

    • Kinetic predictions for SN2 reactions using the BERT architecture: Comparison and interpretation, ChemRxiv (2023).

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of three common analytical techniques for assessing the purity of synthesized 1,3-Dichloro-2-(methoxymethoxy)propane (CAS No. 70905-45-2), a key organic building block. For professionals in pharmaceutical development and chemical synthesis, ensuring the purity of such intermediates is paramount to the safety, efficacy, and reproducibility of the final product. We will explore the methodologies, advantages, and limitations of Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and comparative data.

Introduction: The Imperative for Purity

1,3-Dichloro-2-(methoxymethoxy)propane is a functionalized propane derivative used in the synthesis of more complex molecules. Its synthesis, often proceeding from precursors like 1,3-dichloro-2-propanol, can introduce a range of potential impurities.[1] These may include unreacted starting materials, reaction intermediates, and byproducts from side reactions. The presence of these impurities, even in trace amounts, can have significant downstream consequences, making robust and reliable purity assessment a critical step in the quality control workflow. This guide compares orthogonal analytical methods to provide a comprehensive purity profile, a cornerstone of analytical method validation.[2][3]

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of 1,3-Dichloro-2-(methoxymethoxy)propane, GC is a primary and highly effective method for its purity assessment.[4][5] Commercial suppliers often cite GC as the standard for purity determination of this compound.[4]

Expertise & Experience: Why GC-FID/MS?

The choice of a Flame Ionization Detector (FID) is logical for quantitative analysis of organic molecules, as it provides excellent sensitivity and a wide linear range. To achieve authoritative identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[5][6] This hyphenated technique, GC-MS, not only quantifies impurities but also provides structural information, which is invaluable for process optimization and troubleshooting. For halogenated compounds, GC-MS is particularly effective.[7][8]

Experimental Protocol: GC-FID
  • System Preparation: An Agilent 8890 GC system equipped with an FID detector is used.

  • Column: A VF-624ms capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) is installed. This column is ideal for separating volatile halogenated hydrocarbons.[6]

  • Sample Preparation: Accurately weigh approximately 50 mg of the synthesized 1,3-Dichloro-2-(methoxymethoxy)propane into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

  • Instrumental Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1.0 µL (Split ratio: 50:1)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Initial temperature 60°C (hold for 2 min), ramp at 15°C/min to 240°C (hold for 5 min).

    • Detector Temperature: 280°C

  • Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks, excluding the solvent peak.[9] The formula is:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Diagram: Gas Chromatography

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh 50 mg of Sample prep2 Dissolve in 10 mL DCM prep1->prep2 analysis1 Inject 1 µL into GC-FID prep2->analysis1 analysis2 Temperature Program Execution analysis1->analysis2 analysis3 Signal Detection (FID) analysis2->analysis3 data1 Integrate Chromatogram Peaks analysis3->data1 data2 Calculate Area Percent data1->data2 data3 Report Final Purity data2->data3

Caption: Workflow for purity assessment by Gas Chromatography.

Quantitative ¹H NMR (qNMR) Spectroscopy: An Absolute Method

While often used for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[10][11] This technique, known as quantitative NMR (qNMR), relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[12]

Expertise & Experience: The Rationale for qNMR

The key advantage of qNMR is that the signal response is directly proportional to the number of nuclei (protons, in this case), regardless of the molecule's structure. This makes it a highly accurate and "absolute" method.[10] For 1,3-Dichloro-2-(methoxymethoxy)propane, which has distinct proton signals, qNMR can provide a purity value that is orthogonal to chromatographic methods. However, its sensitivity to minor impurities can be lower than that of chromatography.[13]

Experimental Protocol: ¹H qNMR
  • System: A Bruker 400 MHz NMR spectrometer.

  • Internal Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid) of known purity by accurately weighing ~20 mg into a 10 mL volumetric flask and dissolving in Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~30 mg of the synthesized 1,3-Dichloro-2-(methoxymethoxy)propane into an NMR tube.

    • Accurately add 500 µL of the internal standard stock solution to the NMR tube.

    • Add an additional 200 µL of CDCl₃ to ensure sufficient volume.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds. This long delay is crucial to ensure complete relaxation of all protons for accurate integration.

    • Number of Scans: 16

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Workflow Diagram: Quantitative NMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing prep1 Accurately weigh Sample and Internal Standard prep2 Dissolve in CDCl3 in NMR Tube prep1->prep2 analysis1 Acquire 1H Spectrum prep2->analysis1 analysis2 Use long relaxation delay (d1 > 30s) analysis1->analysis2 data1 Process Spectrum & Integrate Peaks analysis2->data1 data2 Apply qNMR Calculation Formula data1->data2 data3 Report Absolute Purity data2->data3

Caption: Workflow for purity assessment by quantitative ¹H NMR.

High-Performance Liquid Chromatography (HPLC): Addressing the Non-Chromophoric Challenge

HPLC is a cornerstone of pharmaceutical analysis, but its most common detector, the UV-Vis detector, is ineffective for compounds lacking a UV-absorbing chromophore.[14] 1,3-Dichloro-2-(methoxymethoxy)propane falls into this category. Therefore, assessing its purity by HPLC requires alternative detection strategies.[15]

Expertise & Experience: Choosing the Right Detector

For non-chromophoric, semi-volatile compounds, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices.[16][17] These are universal detectors that are independent of the analyte's optical properties. The principle involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This approach allows for the detection and quantification of the main component and any non-volatile impurities.

Experimental Protocol: HPLC-ELSD
  • System: A Waters Alliance HPLC system equipped with an ELSD 2424 detector.

  • Column: A C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Instrumental Parameters:

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • ELSD Parameters: Nebulizer Temperature: 40°C; Drift Tube Temperature: 60°C; Gas Pressure: 40 psi.

  • Data Analysis: Similar to GC, purity is determined by area percent calculation. Method validation should confirm linearity, accuracy, and precision.[18]

Workflow Diagram: HPLC with Universal Detection

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 100 mg of Sample prep2 Dissolve in 10 mL ACN/Water prep1->prep2 analysis1 Inject 20 µL into HPLC prep2->analysis1 analysis2 Isocratic Elution (C18) analysis1->analysis2 analysis3 Detection via ELSD/CAD analysis2->analysis3 data1 Integrate Chromatogram Peaks analysis3->data1 data2 Calculate Area Percent data1->data2 data3 Report Relative Purity data2->data3

Caption: Workflow for purity of a non-chromophoric compound by HPLC.

Comparative Analysis

To provide a clear overview, the hypothetical results from the analysis of a single batch of synthesized 1,3-Dichloro-2-(methoxymethoxy)propane are summarized below.

Parameter Gas Chromatography (GC-FID) Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-ELSD)
Purity Result 98.5% (Area Percent)98.2% (Absolute, by mass)99.1% (Area Percent)
Principle Separation by boiling point/polarityNuclear spin resonanceSeparation by polarity
Detected Impurities Volatile starting materials, low molecular weight byproductsAll proton-containing species above LODNon-volatile impurities, salts, high molecular weight byproducts
Limit of Detection (LOD) High (~0.01%)Lower (~0.1%)Moderate (~0.05%)
Throughput High (run time ~15 min)Moderate (requires long delays)High (run time ~10 min)
Strengths - Excellent for volatile impurities- High resolution- Robust and routine- Absolute quantification- No reference standard needed for analyte- Non-destructive- Excellent for non-volatile/polar impurities- Orthogonal to GC
Weaknesses - Not suitable for non-volatile impurities- Thermal degradation possible- Lower sensitivity for trace impurities- Signal overlap can be an issue- Requires universal detector- Response may be non-linear
Interpretation of Results

The GC and qNMR methods show excellent agreement, providing high confidence in a purity value of approximately 98.2-98.5%. The slightly higher purity observed by HPLC-ELSD (99.1%) is likely because this method does not detect the volatile impurities (e.g., residual starting material like 1,3-dichloro-2-propanol) that are separated and quantified by GC. This discrepancy highlights the critical importance of using orthogonal methods. GC effectively quantifies volatile organic impurities, while HPLC provides a picture of the non-volatile content. qNMR provides a robust, absolute measure of the main component against all proton-containing impurities.

Conclusion and Recommendations

For a comprehensive and trustworthy purity assessment of synthesized 1,3-Dichloro-2-(methoxymethoxy)propane, a multi-faceted approach is essential.

  • Primary QC Method: Gas Chromatography (GC) should be employed as the primary method for routine quality control due to its high resolution, sensitivity for likely volatile impurities, and established use for this compound.[4]

  • Method Validation & Orthogonal Check: Quantitative ¹H NMR (qNMR) serves as an excellent orthogonal method for validation and as a primary standard-independent technique to establish the absolute purity of reference batches.[19]

  • Impurity Profiling: HPLC with a universal detector (ELSD/CAD) is invaluable for detecting any potential non-volatile or polymeric impurities that would be missed by GC, providing a more complete impurity profile.

By combining the insights from these three distinct analytical methodologies, researchers and drug development professionals can establish a validated, robust, and comprehensive purity profile for 1,3-Dichloro-2-(methoxymethoxy)propane, ensuring the quality and consistency required for its intended applications.

References

  • 1,3-Dichloro-2-(methoxymethoxy)propane, min 95% (GC) . Aladdin Scientific. Available from: [Link]

  • How to check the purity of the chemical compound by H NMR? . ResearchGate. Available from: [Link]

  • 1,3-Dichloro-2-(acetoxymethoxy)propane . Chemsrc. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Institutes of Health (NIH). Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available from: [Link]

  • Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol . OEHHA. Available from: [Link]

  • 1,3-Dichloro-2-(methoxymethoxy)propane . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . European Medicines Agency (EMA). Available from: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design . National Institutes of Health (NIH). Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. Available from: [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model . ResearchGate. Available from: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore . Veeprho. Available from: [Link]

  • Quantitative NMR Spectroscopy . University of Ottawa. Available from: [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . Bentham Science. Available from: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS . ResearchGate. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II . LCGC International. Available from: [Link]

  • Why do we use NMR spectroscopy in purity analysis? . Quora. Available from: [Link]

  • Live qualification/validation of purity methods for protein products . Purdue University. Available from: [Link]

  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs . Oxford Academic. Available from: [Link]

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Google Patents.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds . National University of Science and Technology Oman. Available from: [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. Available from: [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review . Taylor & Francis Online. Available from: [Link]

  • Gas Chromatography . Chemistry LibreTexts. Available from: [Link]

  • How To Calculate Percent Purity From Gas Chromatography? . YouTube. Available from: [Link]

  • Process for producing tetraalkoxypropane and derivative thereof. Google Patents.
  • ICSC 1711 - 1,3-DICHLORO-2-PROPANOL . ILO and WHO. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dichloro-2-(methoxymethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety Protocols for Handling 1,3-Dichloro-2-(methoxymethoxy)propane

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Emergency Procedures

This guide provides comprehensive safety and logistical protocols for the handling of 1,3-Dichloro-2-(methoxymethoxy)propane (CAS No. 70905-45-2). As direct, in-depth safety data for this specific compound is limited, our hazard assessment and subsequent recommendations are conservatively based on the well-documented profile of its structural analog, 1,3-Dichloro-2-propanol (CAS No. 96-23-1).[1][2][3][4][5][6] The chlorinated propane backbone is the primary driver of toxicological concern, and it is prudent to assume that the addition of a methoxymethyl ether group does not mitigate these hazards. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Core Hazard Assessment: Understanding the Risks

1,3-Dichloro-2-propanol is a highly hazardous substance, and by extension, 1,3-Dichloro-2-(methoxymethoxy)propane should be handled as such. The primary dangers include acute toxicity through multiple exposure routes, severe organ damage, and suspected carcinogenicity.[1][4]

Key Hazards:

  • Acute Toxicity: Classified as toxic if swallowed, fatal if inhaled, and toxic in contact with skin.[1][4]

  • Organ Damage: Causes damage to the liver and may cause damage to the kidneys and blood through single or repeated exposure.[1][4]

  • Irritation: Causes serious skin, eye, and respiratory tract irritation.[3][4][5][7]

  • Carcinogenicity: Suspected of causing cancer.[1][4]

  • Flammability: The material is a combustible liquid.[3][6]

These hazards necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a critical system designed to shield you from the specific chemical threats posed by this compound. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier® laminate, or equivalent).The chlorinated nature of the compound requires high-resistance glove materials. Standard nitrile gloves are not recommended for prolonged contact. Always double-glove for added protection during handling.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles.Protects against splashes and vapors which can cause severe eye irritation.[3][7] A face shield provides an essential secondary barrier for the entire face, especially when handling volumes greater than 50 mL.
Body Protection Flame-resistant, chemically-resistant lab coat.Standard cotton lab coats offer insufficient protection. A flame-resistant and chemically-resistant coat protects against splashes of the combustible and toxic liquid.[3]
Footwear Closed-toe, chemical-resistant shoes.Prevents skin contact in the event of a floor-level spill.
Respiratory Protection All handling must occur within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of fatal concentrations of vapors.[6] A harmful atmospheric concentration can be reached quickly due to the substance's volatility.[4][5] For emergency situations, a chemical protection suit with a self-contained breathing apparatus (SCBA) is required.[4][5]

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict, repeatable workflow minimizes the risk of exposure and accidents. The following protocol should be integrated into your standard operating procedures.

Step 1: Pre-Handling Preparation

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble All Materials: Place the chemical container, glassware, and all necessary reagents inside the fume hood before beginning work.

  • Inspect PPE: Don and carefully inspect all required PPE as specified in the table above.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[3]

Step 2: Chemical Handling

  • Work Within the Fume Hood: Conduct all transfers and manipulations of the chemical deep within the fume hood sash, at least 6 inches from the opening.

  • Grounding: For transfers between metal containers, ensure both containers are grounded and bonded to prevent static discharge.[3][8]

  • Avoid Aerosolization: Pour liquids carefully to avoid splashing and the generation of aerosols.

  • Container Management: Keep the primary chemical container tightly sealed when not in immediate use.[3]

Step 3: Post-Handling and Cleanup

  • Decontamination: Thoroughly decontaminate all surfaces and equipment using a suitable solvent, followed by soap and water.

  • Waste Segregation: Segregate all waste materials as outlined in the Disposal Plan (Section 4).

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then face shield and goggles) to prevent cross-contamination. Never touch your face with gloved hands.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[1][7]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_post Step 3: Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble Materials in Hood prep1->prep2 prep3 Don & Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Work Deep Within Fume Hood prep4->handle1 handle2 Ground & Bond Containers handle1->handle2 handle3 Pour Carefully handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 post1 Decontaminate Surfaces handle4->post1 post2 Segregate Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A workflow for the safe handling of 1,3-Dichloro-2-(methoxymethoxy)propane.

Emergency and Disposal Plan

Immediate and correct action during an emergency is critical. All laboratory personnel must be trained on these procedures.

Spill Response (Small Spills < 100 mL)

For any spill, the primary directive is to ensure personnel safety before addressing the spill itself.

  • Alert & Evacuate: Alert all personnel in the immediate area. If vapors are significant, evacuate the laboratory.

  • Isolate: Restrict access to the spill area. For liquids, isolate the area for at least 50 meters (150 feet) in all directions.[2]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or absorbent pads) to contain the spill.[2][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean: Wearing appropriate PPE, carefully collect the absorbent material using spark-proof tools and place it into a labeled, sealable container for hazardous waste disposal.[2][9]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Ventilate: Ensure the area is well-ventilated before resuming normal operations.

G spill Spill Detected! alert Alert Personnel & Evacuate if Necessary spill->alert ppe Don Emergency PPE (incl. Respirator if needed) alert->ppe isolate Isolate Spill Area (50m Radius) ppe->isolate absorb Contain with Inert Absorbent Material isolate->absorb collect Collect Waste with Spark-Proof Tools absorb->collect decon Decontaminate Spill Area collect->decon dispose Package & Label for Hazardous Disposal decon->dispose

Caption: Emergency response protocol for a chemical spill.

Waste Disposal

Chemical waste management is paramount for safety and environmental compliance.

  • Liquid Waste: Collect all surplus and non-recyclable solutions in a dedicated, labeled, and sealed hazardous waste container. The container should be stored in a secondary containment bin within a well-ventilated area, away from incompatible materials like strong oxidants.[4][5]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2] Place these items in a suitable, sealed container clearly labeled with the chemical name and associated hazards.

  • Disposal Vendor: All waste must be handled and disposed of by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Material Safety Data Sheet - 1,3-Dichloro-2-propanol, 99% . Cole-Parmer. [Link]

  • ICSC 1711 - 1,3-DICHLORO-2-PROPANOL . Inchem.org. [Link]

  • MSDS of 1,3-Diacetoxy-2-(acetoxymethoxy)propane . ChemSrc. [Link]

  • International Chemical Safety Cards (ICSC) - 1,3-DICHLORO-2-PROPANOL . ILO and WHO. [Link]

  • 1,3-Dichloro-2-(methoxymethoxy)propane PubChem Entry . National Center for Biotechnology Information. [Link]

  • 1, 3-Dichloro-2-(methoxymethoxy)propane Product Page . Aladdin Scientific. [Link]

  • Material Safety Data Sheet - 2,3-Dichloro-1-propene, 98% . Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.